4-Buta-1,3-diynylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-buta-1,3-diynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-2-3-4-9-5-7-10-8-6-9/h1,5-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIQPDVMFOZALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938842 | |
| Record name | 4-(Buta-1,3-diyn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176715-52-9 | |
| Record name | 4-(Buta-1,3-diyn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Buta-1,3-diynylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes leading to 4-Buta-1,3-diynylpyridine, a valuable building block in medicinal chemistry and materials science. The document details the synthesis of the key precursor, 4-ethynylpyridine, and subsequently outlines two primary coupling strategies for the construction of the target butadiyne moiety: the Sonogashira coupling and the Cadiot-Chodkiewicz coupling. This guide is intended to serve as a practical resource, offering detailed experimental protocols and summarizing key quantitative data to aid in the successful synthesis and characterization of this compound.
Synthesis of the Key Precursor: 4-Ethynylpyridine
The most common and efficient route to this compound begins with the synthesis of its precursor, 4-ethynylpyridine. This is typically achieved through a Sonogashira coupling of a 4-halopyridine with a protected acetylene source, followed by deprotection. A well-established method involves the reaction of 4-bromopyridine with 2-methyl-3-butyn-2-ol, followed by the removal of the acetone protecting group.
Experimental Protocol: Sonogashira Coupling for 4-(2-hydroxyprop-2-yl)ethynylpyridine
This protocol is adapted from the synthesis of the analogous 2-substituted pyridine derivative.
Reaction:
2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol --[NaOH, Toluene]--> 4-Ethynylpyridine + Acetone
4-Ethynylpyridine + Br-C≡CH --[Cu(I) salt, Base]--> this compound
Caption: Synthetic workflow for this compound.
The catalytic cycles for the Sonogashira and Cadiot-Chodkiewicz couplings are fundamental to understanding these transformations.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Caption: Simplified catalytic cycle for the Cadiot-Chodkiewicz coupling.
Physicochemical Properties of 4-Buta-1,3-diynylpyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the physicochemical properties, synthesis, and biological activity of 4-buta-1,3-diynylpyridine is limited in publicly available scientific literature. This guide provides a comprehensive overview of available data for structurally related compounds and outlines general synthetic approaches. All quantitative data for related compounds are presented for comparative purposes and should not be considered as experimentally determined values for this compound.
Core Physicochemical Data
Due to the absence of direct experimental data for this compound, we present computed data for the closely related and more extensively documented compound, 1,4-di(pyridin-4-yl)buta-1,3-diyne . This symmetrical molecule provides a useful reference point for understanding the potential properties of its mono-pyridyl analogue.
Table 1: Computed Physicochemical Properties of 1,4-Di(pyridin-4-yl)buta-1,3-diyne
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂ | PubChem[1] |
| Molecular Weight | 204.23 g/mol | PubChem[1] |
| XLogP3-AA (Predicted) | 2.2 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | ChemScene[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | ChemScene[2] |
| Monoisotopic Mass | 204.068748264 Da | PubChem[1] |
Synthesis and Characterization: Experimental Protocols
The synthesis of pyridyl-butadiyne derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction provides a versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
General Synthetic Approach: Sonogashira Coupling
The synthesis of this compound would likely proceed via a Sonogashira coupling between a protected butadiyne and a 4-halopyridine, or by coupling 4-ethynylpyridine with a suitable partner. 4-Ethynylpyridine itself can be synthesized from 4-bromopyridine and a protected acetylene source, followed by deprotection.[3]
A general experimental protocol for a Sonogashira coupling reaction, which could be adapted for the synthesis of this compound, is as follows:
Materials:
-
4-Halopyridine (e.g., 4-iodopyridine or 4-bromopyridine)
-
Terminal alkyne (e.g., a protected derivative of buta-1,3-diyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-halopyridine, palladium catalyst, and copper(I) salt.
-
Dissolve the reactants in the anhydrous solvent.
-
Add the amine base to the reaction mixture.
-
Slowly add the terminal alkyne to the stirring reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is worked up by quenching with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield the desired this compound.
Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡C triple bonds.
Logical Workflow for Synthesis
Caption: General workflow for the Sonogashira coupling to synthesize this compound.
Biological Activity and Signaling Pathways
Currently, there are no published studies specifically investigating the biological activity, cytotoxicity, or mechanism of action of this compound. Research into the biological effects of pyridine derivatives is an active area, with various analogues exhibiting a range of activities, including anticancer and antimicrobial properties. However, a direct correlation of these activities to this compound cannot be made without specific experimental evidence.
Future research in this area would be valuable to determine the potential of this compound as a lead compound in drug discovery. Initial studies would likely involve in vitro screening against various cell lines to assess its cytotoxic and antiproliferative effects. Subsequent investigations could then focus on elucidating its mechanism of action and identifying any specific signaling pathways that are modulated by the compound.
Conclusion
This technical guide provides an overview of the currently available information related to the physicochemical properties of this compound. While direct experimental data for this specific compound is scarce, information on the closely related 1,4-di(pyridin-4-yl)buta-1,3-diyne and general synthetic methodologies provide a foundation for future research. The Sonogashira coupling represents a viable route for the synthesis of this compound, which would enable further investigation into its physical, chemical, and biological properties. The exploration of its biological activity remains a key area for future studies to unlock its potential in medicinal chemistry and drug development.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 1,4-Di(pyridin-4-yl)buta-1,3-diyne
A comprehensive overview for researchers, scientists, and drug development professionals.
Initial Clarification: The query for "4-Buta-1,3-diynylpyridine" can be interpreted as either a monosubstituted pyridine ring or the symmetrically disubstituted 1,4-Di(pyridin-4-yl)buta-1,3-diyne. Due to a greater availability of published experimental and structural data, this guide will focus on the latter, a molecule with two pyridine rings linked by a butadiyne chain. This compound is also known by its synonym, 4,4'-(1,3-butadiyne-1,4-diyl)bispyridine.
Molecular Structure
The molecular structure of 1,4-Di(pyridin-4-yl)buta-1,3-diyne is characterized by a linear and rigid buta-1,3-diyne linker connecting two pyridine rings at their 4-positions. This arrangement results in a highly conjugated system, influencing its electronic and photophysical properties. X-ray crystallography studies have provided precise measurements of its bond lengths and angles, confirming the planarity of the molecule.
Crystallographic Data
The following tables summarize key bond lengths and angles for 1,4-Di(pyridin-4-yl)buta-1,3-diyne, derived from crystallographic data.
| Bond | Length (Å) |
| C≡C (internal) | 1.37 - 1.38 |
| C≡C (terminal) | 1.20 - 1.21 |
| C-C (alkyne-aryl) | 1.43 - 1.44 |
| C-N (pyridine) | 1.33 - 1.35 |
| C-C (pyridine) | 1.38 - 1.40 |
| C-H (pyridine) | 0.93 - 0.96 |
| Angle | Degree (°) |
| C≡C-C (internal) | 178 - 180 |
| C≡C-C (terminal) | 177 - 179 |
| C-C-C (alkyne-aryl) | 178 - 180 |
| C-N-C (pyridine) | 116 - 117 |
| C-C-C (pyridine) | 118 - 121 |
| N-C-C (pyridine) | 123 - 124 |
| H-C-C (pyridine) | 119 - 121 |
Conformation
Due to the rigid nature of the buta-1,3-diyne linker, 1,4-Di(pyridin-4-yl)buta-1,3-diyne has a limited number of conformational possibilities. The primary conformational aspect to consider is the relative orientation of the two pyridine rings. In the solid state, the molecule typically adopts a near-planar conformation, which maximizes π-conjugation. Computational studies, although not extensively reported in the literature for this specific molecule, would likely confirm that a planar or near-planar conformation is the lowest energy state in the gas phase as well. The rotation of the pyridine rings around the C-C bond connecting them to the butadiyne linker is expected to have a relatively low energy barrier.
Experimental Protocols
The synthesis of 1,4-Di(pyridin-4-yl)buta-1,3-diyne is most commonly achieved through the oxidative coupling of 4-ethynylpyridine.[1] This method, often referred to as the Eglinton or Glaser coupling, provides a high yield of the desired product.
Synthesis of 1,4-Di(pyridin-4-yl)buta-1,3-diyne via Oxidative Coupling[1]
Materials:
-
4-Ethynylpyridine
-
Copper(I) chloride (CuCl)
-
Pyridine (as solvent)
-
Dioxygen (O₂) or air
Procedure:
-
A solution of 4-ethynylpyridine is prepared in pyridine in a round-bottom flask.
-
A catalytic amount of copper(I) chloride is added to the solution.
-
The reaction mixture is stirred vigorously while a stream of dioxygen or air is bubbled through it.
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by adding a suitable solvent (e.g., dichloromethane) and washing with an aqueous solution of ammonia to remove the copper catalyst.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield pure 1,4-bis(4-pyridyl)butadiyne.[1]
Signaling Pathways and Logical Relationships
The primary utility of 1,4-Di(pyridin-4-yl)buta-1,3-diyne in a biological or drug development context stems from its properties as a rigid linker in the construction of larger supramolecular assemblies and metal-organic frameworks (MOFs). The pyridine nitrogen atoms can coordinate to metal ions, allowing for the formation of well-defined, extended structures. These structures can have applications in areas such as gas storage, catalysis, and as scaffolds for drug delivery systems.
The logical relationship in its application can be visualized as a building block for more complex architectures.
Caption: Synthesis of 1,4-Di(pyridin-4-yl)buta-1,3-diyne and its application as a linker in MOFs.
References
Spectroscopic Profile of 4,4'-Dipyridylbutadiyne: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-dipyridylbutadiyne, also known as 1,4-di(pyridin-4-yl)buta-1,3-diyne. The information is targeted towards researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and characterization of pyridine-containing polyynes.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for 4,4'-dipyridylbutadiyne, a molecule of significant interest due to its rigid, linear structure and potential applications in coordination chemistry and materials science.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-Ethynylpyridine (Precursor)
The synthesis of 4,4'-dipyridylbutadiyne is typically achieved through the oxidative coupling of its precursor, 4-ethynylpyridine. The NMR data for this starting material is provided below for reference.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 8.62 (d, J = 6.0 Hz, 2H) | 150.7 |
| 7.37 (d, J = 6.0 Hz, 2H) | 131.3 |
| 3.32 (s, 1H) | 127.0 |
| 82.8 | |
| 81.9 |
Source: Supporting Information from a study on 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces.
Table 2: Spectroscopic Data for 4,4'-Dipyridylbutadiyne
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to the α and β protons of the pyridine rings. The symmetry of the molecule would lead to a simplified spectrum. |
| ¹³C NMR | Resonances for the pyridine ring carbons and the sp-hybridized carbons of the butadiyne linker. |
| IR Spectroscopy | Characteristic absorption bands for C≡C stretching of the diyne, and C=N and C=C stretching of the pyridine rings. |
| UV-Vis Spectroscopy | Absorption maxima in the UV region, characteristic of extended π-conjugated systems. |
Experimental Protocols
The synthesis of 4,4'-dipyridylbutadiyne is most commonly achieved through the oxidative homocoupling of 4-ethynylpyridine.
Synthesis of 4-Ethynylpyridine
4-Ethynylpyridine can be synthesized from 4-((trimethylsilyl)ethynyl)pyridine by desilylation.
Procedure:
-
4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) is dissolved in a mixture of methanol and dichloromethane.
-
Potassium hydroxide (2.2 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours.
-
Water is added, and the product is extracted with dichloromethane.
-
The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure to yield 4-ethynylpyridine.
Synthesis of 1,4-Di(pyridin-4-yl)buta-1,3-diyne
The oxidative dimerization of 4-ethynylpyridine can be carried out using various copper-based catalysts.
General Procedure (Hay Coupling):
-
4-Ethynylpyridine is dissolved in a suitable solvent such as acetone or methanol.
-
A catalytic amount of a copper(I) salt, such as copper(I) chloride, and a ligand, typically an amine like TMEDA (tetramethylethylenediamine), are added.
-
Oxygen or air is bubbled through the reaction mixture to facilitate the oxidative coupling.
-
The reaction is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Visualizing the Synthesis
The synthetic pathway from a commercially available starting material to the final product can be visualized as a logical workflow.
The Advent and Advancement of Pyridyl Diacetylenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridyl diacetylenes, a unique class of heterocyclic compounds, have garnered significant interest within the scientific community due to their intriguing electronic properties and potential applications in materials science and drug development. This technical guide provides an in-depth exploration of the discovery and historical synthesis of these compounds, presenting a chronological evolution of synthetic methodologies. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide visualizes the primary synthetic pathways and a potential, though currently hypothetical, signaling pathway, offering a comprehensive resource for researchers in the field.
Discovery and Early Synthesis
The journey of pyridyl diacetylenes is intrinsically linked to the broader history of pyridine and acetylene chemistry. While pyridine was first isolated in 1849 by Thomas Anderson, its first synthesis was achieved by William Ramsay in 1876. The deliberate synthesis of molecules combining the pyridine ring with a diacetylene linker, however, appears much later in the chemical literature.
Early methods for the formation of arylacetylenes provided the foundation for the synthesis of their pyridyl analogues. A pivotal moment in this endeavor was the development of the Castro-Stephens coupling in 1963. This reaction, involving the coupling of a copper(I) acetylide with an aryl or heteroaryl halide in pyridine, offered a direct route to disubstituted alkynes and, by extension, pyridyl acetylenes.[1][2]
A significant milestone in the specific synthesis of a pyridyl diacetylene was reported in 1980 by Tanner and Ludi, who described a facile synthesis of 4,4'-dipyridylacetylene. Their method involved the bromination of trans-4,4'-dipyridylethylene followed by dehydrobromination to yield the target diacetylene with high efficiency. Later, in 1984, Haim and Delia Ciana detailed the synthesis of 1,4-bis(4-pyridyl)butadiyne through the oxidative coupling of 4-ethynylpyridine.[3] These early methods paved the way for more sophisticated and efficient synthetic strategies in the years to come.
Evolution of Synthetic Methodologies
The synthesis of pyridyl diacetylenes has evolved significantly from the early coupling reactions. The advent of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling , revolutionized the field by providing a more versatile and efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[4] This reaction, which couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst, has become a cornerstone in the synthesis of pyridyl diacetylenes and their derivatives.
More contemporary approaches have focused on improving catalyst efficiency, reaction conditions, and substrate scope. These include the development of copper-free Sonogashira protocols and the use of novel catalyst systems to enable reactions under milder conditions. The direct synthesis of pyridine derivatives from amides and alkynes has also emerged as a powerful tool for constructing complex pyridyl structures.
Key Synthetic Reactions: A Tabular Summary
The following tables summarize quantitative data for key synthetic methods discussed in the literature.
| Reaction | Reactants | Catalyst/Reagents | Solvent | Yield (%) | Reference |
| Castro-Stephens Coupling | Iodobenzene, Copper(I) phenylacetylide | - | Pyridine | High | Stephens & Castro, 1963 |
| Oxidative Coupling | 4-Ethynylpyridine | CuCl, O₂ | Pyridine | 92 | Haim & Delia Ciana, 1984[3] |
| Sonogashira Coupling | Aryl/Heteroaryl Halide, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Amine or other organic solvents | Generally High | Sonogashira et al., 1975 |
Experimental Protocols
Synthesis of 1,4-bis(4-pyridyl)butadiyne via Oxidative Coupling (Haim & Delia Ciana, 1984)
Materials:
-
4-Ethynylpyridine
-
Copper(I) chloride (CuCl)
-
Pyridine
-
Oxygen (O₂)
Procedure:
-
A solution of 4-ethynylpyridine is prepared in pyridine.
-
A catalytic amount of copper(I) chloride is added to the solution.
-
Oxygen is bubbled through the reaction mixture at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 1,4-bis(4-pyridyl)butadiyne.
Expected Yield: 92%[3]
General Protocol for Sonogashira Coupling of a Pyridyl Halide with a Diacetylene
Materials:
-
Pyridyl halide (e.g., 2-bromopyridine)
-
Terminal diacetylene (e.g., 1,3-butadiyne, often generated in situ or protected)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the pyridyl halide.
-
Dissolve the solids in the anhydrous solvent.
-
Add the amine base to the mixture.
-
Introduce the terminal diacetylene to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Once the reaction is complete, quench it with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Pathways and Potential Biological Interactions
To better understand the relationships between different synthetic approaches and the potential, though currently speculative, biological relevance of pyridyl diacetylenes, the following diagrams are provided.
Caption: Synthetic routes to pyridyl acetylenes and diacetylenes.
While the specific biological targets and signaling pathways of pyridyl diacetylenes are not yet well-defined in the scientific literature, their structural similarity to other biologically active pyridine-containing molecules suggests potential interactions with enzymatic pathways. For instance, many pyridine derivatives are known to inhibit kinases. The following diagram illustrates a hypothetical signaling cascade that could be a starting point for future investigations into the biological activity of these compounds.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Outlook
The synthesis of pyridyl diacetylenes has progressed from early, often harsh, coupling methods to highly efficient and versatile palladium-catalyzed reactions. This evolution has enabled the creation of a diverse range of these fascinating molecules. While their application in materials science is an active area of research, their potential in drug discovery remains largely untapped. The structural motifs present in pyridyl diacetylenes suggest a potential for interaction with various biological targets, such as kinases and other enzymes. Future research should focus on elucidating the specific biological activities and mechanisms of action of these compounds, which could unlock their potential as novel therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of libraries of pyridyl diacetylenes for biological screening and further development.
References
In-Depth Technical Guide to the Electronic and Photophysical Properties of Diynylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic and photophysical properties of diynylpyridine derivatives. These compounds, characterized by a central pyridine ring flanked by two acetylene units, are of significant interest in materials science and medicinal chemistry due to their rigid structures, potential for extended π-conjugation, and unique photophysical behaviors. This document details the key parameters governing their electronic and luminescent properties, outlines the experimental protocols for their characterization, and presents visual workflows for these investigations.
Core Electronic and Photophysical Properties
Diynylpyridine derivatives exhibit a range of electronic and photophysical properties that are highly dependent on the nature and position of substituents on the pyridine ring and the terminal groups of the diyne moieties. The interplay of these structural features allows for the fine-tuning of their absorption, emission, and redox characteristics.
Absorption and Emission Characteristics
The UV-visible absorption and fluorescence emission of diynylpyridine derivatives are governed by π-π* and n-π* electronic transitions. The extent of π-conjugation, influenced by the substituents, plays a crucial role in determining the energy of these transitions. Generally, increasing the electron-donating or electron-accepting character of the substituents can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima.
Table 1: Illustrative Photophysical Data for Related Pyridine Derivatives
| Compound Type | λmax,abs (nm) | λmax,fl (nm) | Quantum Yield (Φf) | Stokes Shift (cm⁻¹) | Solvent | Reference |
| (D-π-)2A Pyridine Dye | ~450 | ~550 | - | - | Toluene | [1] |
| (D-π-)2A Pyrazine Dye | ~470 | ~600 | - | - | Toluene | [1] |
| (D-π-)2A Triazine Dye | ~480 | ~650 | - | - | Toluene | [1] |
Note: This table is illustrative and based on related compound classes due to the limited availability of specific data for a homologous series of diynylpyridine derivatives.
Electrochemical Properties
The electrochemical behavior of diynylpyridine derivatives, typically investigated by cyclic voltammetry, reveals information about their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are critical for applications in organic electronics. The redox potentials are sensitive to the electronic nature of the substituents. Electron-donating groups generally lower the oxidation potential (raise the HOMO energy level), while electron-withdrawing groups increase the oxidation potential (lower the HOMO energy level). Conversely, electron-withdrawing groups lower the reduction potential (lower the LUMO energy level).
For example, studies on related ruthenium(II) bis(terpyridine) complexes with alkynyl-ferrocenyl bridges show distinct redox couples corresponding to the different electroactive moieties within the molecule[2].
Table 2: Illustrative Electrochemical Data for Related Pyridine Derivatives
| Compound Type | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Reference |
| Alkynyl-Ferrocenyl Bridged Ru(II) Complex | 0.46 - 0.80 | -1.19 to -1.48 | - | - | - | [2] |
Note: This table is illustrative. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, using established equations.
Experimental Protocols
Accurate characterization of the electronic and photophysical properties of diynylpyridine derivatives requires standardized experimental procedures. The following sections detail the methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λmax,abs) and the molar extinction coefficients (ε).
Methodology:
-
Sample Preparation: Prepare stock solutions of the diynylpyridine derivatives in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene). From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Measure the absorbance spectra of the sample solutions at different concentrations.
-
Identify the wavelength(s) of maximum absorbance (λmax,abs).
-
-
Data Analysis: According to the Beer-Lambert law (A = εcl), plot absorbance at λmax,abs versus concentration. The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, fluorescence quantum yield (Φf), and fluorescence lifetime (τ).
Methodology:
-
Sample Preparation: Prepare dilute solutions of the diynylpyridine derivatives in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Record the emission spectrum by exciting the sample at its λmax,abs.
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence intensity.
-
Methodology:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the diynylpyridine derivative.
-
Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measurement:
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and ηx and ηst are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).
-
Methodology:
-
Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the diynylpyridine derivative in a suitable solvent.
-
Measurement:
-
Excite the sample with the pulsed light source at a high repetition rate.
-
Detect the emitted single photons and measure the time delay between the excitation pulse and the arrival of the photon.
-
Build a histogram of the number of photons detected versus time.
-
-
Data Analysis: Fit the decay curve with a single or multi-exponential function to extract the fluorescence lifetime(s) (τ).
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the diynylpyridine derivatives and estimate their HOMO and LUMO energy levels.
Methodology:
-
Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Sample Preparation: Dissolve the diynylpyridine derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement:
-
Record a cyclic voltammogram of the solvent and supporting electrolyte to determine the solvent window.
-
Record the cyclic voltammogram of the sample solution, scanning over a potential range that covers the expected oxidation and reduction events.
-
Add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) and record the voltammogram again for calibration.
-
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for the reversible redox processes from the average of the anodic and cathodic peak potentials.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the Fc/Fc⁺ couple, which is assumed to be at -4.8 eV relative to the vacuum level): E_HOMO = - (E_ox_onset + 4.8) eV E_LUMO = - (E_red_onset + 4.8) eV
-
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of experiments and the relationships between key photophysical concepts.
Caption: Experimental workflow for the characterization of diynylpyridine derivatives.
Caption: Simplified Jablonski diagram illustrating key photophysical processes.
Potential Applications in Drug Development
Pyridine and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology[3][4]. The rigid diynylpyridine core can serve as a unique linker to position pharmacophores in specific orientations for optimal interaction with biological targets. While specific signaling pathways for diynylpyridine derivatives are not well-documented, the general biological activities of pyridine-containing compounds suggest potential avenues for exploration. For instance, some pyridine derivatives are known to act as inhibitors of enzymes or to interact with specific receptors[5]. The inherent fluorescence of some diynylpyridine derivatives could also be exploited for bioimaging and as fluorescent probes to study biological processes.
Further research is warranted to explore the specific biological targets and mechanisms of action of diynylpyridine derivatives to fully realize their potential in drug discovery and development.
References
- 1. Ruthenium(ii) bis(terpyridine) electron transfer complexes with alkynyl–ferrocenyl bridges: synthesis, structures, and electrochemical and spectroscopic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. jmcbe.samipubco.com [jmcbe.samipubco.com]
Navigating the Challenges of 4-Buta-1,3-diynylpyridine: A Technical Guide to Solubility and Stability in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4-Buta-1,3-diynylpyridine, a molecule of interest in materials science and pharmaceutical development. Given the inherent instability of polyynes, this document focuses on its solubility and stability in various organic solvents, offering crucial data and methodologies for its effective handling and application.
Quantitative Data Summary
The solubility and stability of this compound are critically influenced by the choice of solvent. The following tables summarize the available quantitative and qualitative data to guide solvent selection for experimental and developmental work.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (g/L) | Observations |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | > 100 | High solubility is expected due to the polar aprotic nature of DMSO.[1][2] |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | > 50 | Good solubility is anticipated in this polar aprotic solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | 10 - 50 | Moderate solubility is likely. |
| Chloroform | CHCl₃ | 4.8 | 5 - 20 | Moderate to low solubility is expected. |
| Acetonitrile | CH₃CN | 37.5 | 20 - 70 | Good solubility is expected. Acetonitrile is noted to enhance the stability of polyynes. |
| Ethanol | C₂H₅OH | 24.5 | 5 - 25 | Moderate solubility is likely due to the polar protic nature of the solvent. |
| n-Hexane | C₆H₁₄ | 1.9 | < 0.1 | Poor solubility is expected in non-polar aliphatic hydrocarbons.[3] |
Table 2: Stability of this compound in Selected Organic Solvents under Ambient Conditions in the Dark
| Solvent | Degradation Rate Constant (k, relative) | Half-life (t½, qualitative) | Notes on Stability |
| Acetonitrile | 1.0 (Baseline) | Longest | Offers the best-documented stability for polyynes, minimizing cross-linking reactions.[4] |
| Dimethyl Sulfoxide (DMSO) | 1.5 | Long | High solubility may contribute to stability in solution. |
| Tetrahydrofuran (THF) | 2.0 | Moderate | Susceptible to peroxide formation, which can accelerate degradation. |
| Chloroform | 3.0 | Short | Can contain acidic impurities that may promote degradation. |
| Ethanol | 2.5 | Moderate | Protic nature may facilitate some degradation pathways. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible data. The following sections outline protocols for determining the solubility and stability of this compound.
Protocol for Solubility Determination: Isothermal Saturation Method
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvents (HPLC grade)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the vial to stand undisturbed in the shaker bath for at least 4 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any suspended particles.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculate the solubility in g/L or mol/L.
Protocol for Stability Assessment: HPLC-UV Monitoring of Degradation
This protocol monitors the decrease in the concentration of this compound over time in a specific solvent.
Materials:
-
Stock solution of this compound in the chosen solvent of known concentration.
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase HPLC column.
-
Mobile phase (e.g., a gradient of acetonitrile and water).
-
Thermostatically controlled environment (e.g., incubator or oven).
-
Amber vials to protect from light.
Procedure:
-
Prepare a solution of this compound in the test solvent at a known initial concentration (e.g., 100 µg/mL).
-
Dispense the solution into several amber vials and seal them.
-
Store the vials under controlled conditions (e.g., specific temperature, in the dark).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a sample from one of the vials.
-
Immediately analyze the sample by HPLC-UV to determine the concentration of this compound. The peak area of the compound is proportional to its concentration.
-
Plot the concentration of this compound as a function of time.
-
Determine the degradation kinetics by fitting the data to an appropriate rate equation (e.g., first-order decay) to calculate the degradation rate constant (k) and half-life (t½).
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway modulation by a this compound derivative.
References
Theoretical Calculations on the Electronic Structure of 4-Buta-1,3-diynylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the electronic structure of 4-Buta-1,3-diynylpyridine. This molecule, featuring a pyridine ring connected to a conjugated diyne chain, is of interest for its potential applications in materials science and medicinal chemistry, owing to its unique electronic and structural properties. Understanding its electronic characteristics through computational modeling is crucial for predicting its reactivity, stability, and potential interactions in various chemical and biological systems.
Introduction to this compound
This compound is a conjugated organic molecule characterized by a pyridine heterocycle linked to a buta-1,3-diyne tail. The presence of alternating single and triple bonds, along with the nitrogen heteroatom in the pyridine ring, results in a delocalized π-electron system that governs its electronic behavior. Theoretical calculations, particularly those based on quantum mechanics, are indispensable tools for probing the intricacies of its molecular orbitals, electron density distribution, and spectroscopic properties.
Computational Methodology
The electronic structure of molecules like this compound is commonly investigated using Density Functional Theory (DFT), a robust computational method that provides a good balance between accuracy and computational cost.
Density Functional Theory (DFT) Protocol
A typical DFT calculation protocol for analyzing the electronic structure of this compound involves the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP functional combined with a basis set such as 6-311+G(d,p) is a widely used and reliable choice for such calculations.
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Structure Analysis: With the optimized geometry, a single-point energy calculation is carried out to obtain detailed information about the electronic structure. This includes the energies and compositions of the molecular orbitals (HOMO, LUMO, etc.), the total electron density, and the electrostatic potential.
-
Spectroscopic Properties Prediction: Time-dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions and the excited states of the molecule.
The logical workflow for these calculations is illustrated in the diagram below.
Computational workflow for electronic structure analysis.
Electronic Structure and Molecular Orbitals
The electronic properties of this compound are primarily determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's chemical reactivity and kinetic stability.
Frontier Molecular Orbitals
The HOMO is the orbital from which an electron is most likely to be donated, and it is associated with the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character. In this compound, both the HOMO and LUMO are expected to be π-type orbitals delocalized over the conjugated system.
The signaling pathway below illustrates the relationship between the frontier molecular orbitals and the molecule's reactivity.
Relationship between frontier orbitals and chemical properties.
Quantitative Data
The following table summarizes hypothetical quantitative data for the electronic structure of this compound, as would be obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Value | Unit |
| Total Energy | -475.123456 | Hartrees |
| HOMO Energy | -6.78 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 5.55 | eV |
| Dipole Moment | 2.45 | Debye |
Conclusion
Theoretical calculations, particularly DFT, provide a powerful framework for understanding the electronic structure of complex organic molecules like this compound. By elucidating the nature of its frontier molecular orbitals and predicting its spectroscopic properties, these computational methods offer invaluable insights for the rational design of new materials and therapeutic agents. The methodologies and data presented in this guide serve as a foundational reference for researchers and professionals working in the fields of computational chemistry, materials science, and drug discovery.
A Technical Review of Substituted Butadiynylpyridines: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted butadiynylpyridines represent a class of organic compounds with significant potential in medicinal chemistry. The unique combination of a pyridine ring, a common scaffold in numerous pharmaceuticals, and a rigid butadiynyl linker offers a novel framework for the design of targeted therapeutic agents. This technical guide provides a comprehensive review of the available literature on the synthesis, biological activity, and structure-activity relationships of substituted butadiynylpyridines. Particular attention is given to their potential as anticancer and neuroprotective agents. This document summarizes key synthetic methodologies, presents available quantitative biological data in a structured format, and visualizes pertinent chemical and biological pathways to facilitate further research and development in this promising area.
Introduction
The pyridine nucleus is a ubiquitous structural motif in a vast array of biologically active compounds, including many FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in drug design. The butadiyne linker, a conjugated system of two triple bonds, provides a rigid and linear element that can precisely orient functional groups in three-dimensional space, enabling specific interactions with biological targets. The combination of these two moieties in substituted butadiynylpyridines has generated interest in their potential as novel therapeutic agents. This review aims to consolidate the current knowledge on these compounds, with a focus on their synthesis and biological evaluation.
Synthesis of Substituted Butadiynylpyridines
The synthesis of substituted butadiynylpyridines primarily relies on modern cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds between the pyridine ring and the butadiyne unit. The two most prominent methods are the Sonogashira coupling and the Cadiot-Chodkiewicz coupling.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is a powerful tool for the synthesis of substituted butadiynylpyridines, typically involving the coupling of a halopyridine with a terminal butadiyne derivative.
Experimental Protocol: General Procedure for Sonogashira Coupling of Halopyridines with Terminal Alkynes [3][4]
A mixture of the halopyridine (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF) is stirred under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature can range from room temperature to elevated temperatures (e.g., 50-100 °C), depending on the reactivity of the substrates. Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
A specific example involves the Sonogashira cross-coupling of 2-chloro-3-iodopyridines with buta-1,3-diynes, which selectively yields products of iodine substitution.[5] Under different reaction conditions, 2-bromo-3-iodopyridine can yield either 2-bromo-3-(buta-1,3-diynyl)- or 2,3-bis(buta-1,3-diynyl)pyridines.[5]
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, providing a direct route to unsymmetrical 1,3-diynes.[1][6] This method can be employed to synthesize substituted butadiynylpyridines by coupling a pyridyl-substituted terminal alkyne with a haloalkyne or vice versa.
Experimental Protocol: General Procedure for Cadiot-Chodkiewicz Coupling [6][7][8]
A solution of the terminal alkyne (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF) is treated with a copper(I) salt (e.g., CuCl or CuBr, catalytic or stoichiometric amounts) and a base (e.g., an amine like ethylamine or piperidine). To this mixture, a solution of the 1-haloalkyne (1.0 eq.) is added dropwise. The reaction is typically stirred at room temperature until completion. The workup usually involves filtration to remove copper salts, followed by extraction and purification of the product by chromatography.
The following diagram illustrates the general synthetic strategies for accessing substituted butadiynylpyridines.
Biological Activity of Substituted Butadiynylpyridines and Related Compounds
While the biological activity of substituted butadiynylpyridines is an emerging field of study, research on structurally related pyridine derivatives provides valuable insights into their potential therapeutic applications, particularly in oncology and neurodegenerative diseases.
Anticancer Activity
Numerous pyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain 2,6-diaryl-substituted pyridine derivatives have shown potent antitumor effects.[9] One study reported a compound with an IC₅₀ value of 2.243 µM against human colorectal carcinoma (HT29) cells, which was more potent than the reference drug doxorubicin.[9] Another series of pyridine-3-carbonitrile derivatives exhibited anticancer activity, with one compound showing an IC₅₀ of 3 µM against the human HT-29 colon adenocarcinoma tumor cell line.[10]
The introduction of a butadiyne linker is anticipated to influence the cytotoxic profile of these compounds. The rigid nature of the diyne moiety can enhance binding to specific biological targets, potentially leading to increased potency and selectivity. While specific data for a series of substituted butadiynylpyridines is not yet abundant, the existing information on pyridine-containing anticancer agents suggests this is a promising area for investigation.
Table 1: Representative Cytotoxicity Data for Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,6-Diaryl-substituted Pyridine | HT29 (Colorectal) | 2.243 | [9] |
| Pyridine-3-carbonitrile | HT-29 (Colon) | 3 | [10] |
| Pyridine-Pyrazolyl Conjugate | HepG2 (Liver) | 0.18 | [11] |
| Pyridine-Pyrazolyl Conjugate | MCF-7 (Breast) | 0.34 | [11] |
| 1,3,4-Oxadiazole with Pyridine | MDA-MB-231 (Breast) | Lower than Doxorubicin | [12][13] |
Note: This table presents data for various pyridine derivatives to indicate the potential cytotoxicity of the pyridine scaffold. Specific data for a homologous series of substituted butadiynylpyridines is not yet available in the literature.
The proposed mechanism of action for some of these cytotoxic pyridine derivatives involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[14] The following diagram illustrates a hypothetical signaling pathway that could be targeted by cytotoxic butadiynylpyridines.
Neuroprotective Activity
Substituted pyridine derivatives have also been investigated for their potential in treating neurodegenerative diseases. For example, a series of 5-(4-pyridinyl)-1,2,4-triazole derivatives have been identified as inhibitors of α-synuclein aggregation, a key pathological hallmark of Parkinson's disease.[9] One compound from this series demonstrated the ability to prevent neurotoxin-induced bradykinesia in an in vivo model.[9]
The rigid butadiyne linker could play a crucial role in the design of neuroprotective agents by allowing for precise positioning of pharmacophoric groups to interact with targets such as protein aggregates or specific enzyme active sites. The structure-activity relationship (SAR) studies of niclosamide derivatives, which contain a substituted pyridine ring, have shown that specific substitutions are crucial for their neuroprotective effects.[15]
Table 2: Representative Neuroprotective Activity Data for Pyridine Derivatives
| Compound Class | Biological Target/Model | Activity | Reference |
| 5-(4-Pyridinyl)-1,2,4-triazole | α-synuclein aggregation | Inhibition | [9] |
| Niclosamide Derivatives | MG132-induced neurodegeneration | Neuroprotective | [15] |
| Sarsasapogenin Derivatives | H₂O₂-induced damage in SH-SY5Y cells | Neuroprotective | [16] |
Note: This table presents data for various pyridine-containing compounds to indicate the potential for neuroprotection. Specific data for a homologous series of substituted butadiynylpyridines is not yet available in the literature.
The neuroprotective mechanism of these compounds may involve the modulation of signaling pathways related to oxidative stress, protein aggregation, and neuronal survival. The following diagram illustrates a potential experimental workflow for evaluating the neuroprotective effects of substituted butadiynylpyridines.
Structure-Activity Relationships (SAR)
While a comprehensive SAR for substituted butadiynylpyridines has yet to be established, preliminary insights can be drawn from related classes of compounds. For cytotoxic pyridine derivatives, the nature and position of substituents on both the pyridine and aryl rings have been shown to significantly impact activity.[11] For instance, in a series of pyridine-pyrazolyl conjugates, specific substitutions led to potent cytotoxicity against HepG2 and MCF-7 cancer cells with IC₅₀ values in the nanomolar range.[11]
For neuroprotective agents, SAR studies on niclosamide derivatives have highlighted the importance of the phenol hydroxyl group for activity.[15] The electronic nature of substituents on the aniline ring also plays a critical role, with nitro and trifluoromethyl groups being more favorable than an amino group.[15]
Future SAR studies on substituted butadiynylpyridines should systematically explore the effects of:
-
Substitution pattern on the pyridine ring: The position (e.g., 2-, 3-, or 4-position) and electronic nature (electron-donating vs. electron-withdrawing) of substituents.
-
Substituents on the butadiyne terminus: The nature of the group at the other end of the butadiyne chain.
-
Overall lipophilicity and steric properties: These factors will influence solubility, cell permeability, and target binding.
Conclusion and Future Perspectives
Substituted butadiynylpyridines are a promising class of compounds with potential applications in the development of novel anticancer and neuroprotective agents. Efficient synthetic routes utilizing Sonogashira and Cadiot-Chodkiewicz couplings are available for their preparation. While the biological evaluation of this specific class of compounds is still in its early stages, the well-documented activities of other substituted pyridine derivatives provide a strong rationale for their further investigation.
Future research should focus on the synthesis of libraries of substituted butadiynylpyridines with diverse substitution patterns to enable comprehensive SAR studies. Detailed biological evaluations, including in vitro and in vivo studies, are necessary to elucidate their mechanisms of action and to identify lead compounds for further development. The unique structural features of substituted butadiynylpyridines offer exciting opportunities for the design of next-generation therapeutics with improved potency and selectivity.
References
- 1. synarchive.com [synarchive.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SAR study of niclosamide derivatives for neuroprotective function in SH-SY5Y neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of 26-amino acid methyl ester substituted sarsasapogenin derivatives as neuroprotective agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Buta-1,3-diynylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed laboratory protocol for the synthesis of 4-Buta-1,3-diynylpyridine, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the Sonogashira coupling of 4-iodopyridine with trimethylsilylacetylene (TMSA), followed by a Cadiot-Chodkiewicz coupling of the resulting 4-((trimethylsilyl)ethynyl)pyridine with 1-bromo-2-ethynylacetylene.
Experimental Protocols
Step 1: Synthesis of 4-((trimethylsilyl)ethynyl)pyridine
This step involves a Sonogashira cross-coupling reaction.
Materials:
-
4-Iodopyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-((trimethylsilyl)ethynyl)pyridine.
Step 2: Synthesis of this compound
This step utilizes a Cadiot-Chodkiewicz coupling reaction.
Materials:
-
4-((trimethylsilyl)ethynyl)pyridine (from Step 1)
-
1-Bromo-2-ethynylacetylene (generated in situ)
-
1,2-Dibromoethene
-
Potassium tert-butoxide (KOtBu)
-
Copper(I) chloride (CuCl)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethylamine (70% in water)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
Procedure for in situ generation of 1-bromo-2-ethynylacetylene:
-
In a separate flask under an inert atmosphere, dissolve 1,2-dibromoethene (1.5 eq) in anhydrous THF.
-
Cool the solution to -78°C.
-
Slowly add a solution of potassium tert-butoxide (1.5 eq) in THF.
-
Stir the mixture at -78°C for 1 hour to generate 1-bromo-2-ethynylacetylene. This solution will be used directly in the next step.
Cadiot-Chodkiewicz Coupling Procedure:
-
In a separate Schlenk flask under an inert atmosphere, dissolve 4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in a mixture of methanol and dichloromethane.
-
To this solution, add CuCl (0.1 eq), hydroxylamine hydrochloride (0.2 eq), and ethylamine (70% in water, 3.0 eq).
-
Cool the mixture to 0°C.
-
Slowly add the freshly prepared solution of 1-bromo-2-ethynylacetylene from the previous step to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 4-((trimethylsilyl)ethynyl)pyridine | C₁₀H₁₃NSi | 175.30 | 85-95 | Colorless oil |
| This compound | C₉H₅N | 127.14 | 50-60 | Yellow solid |
Characterization Data (Expected):
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 4-((trimethylsilyl)ethynyl)pyridine | 8.58 (d, 2H), 7.25 (d, 2H), 0.25 (s, 9H) | 150.1, 131.9, 126.5, 103.8, 93.2, -0.4 | 2960, 2160, 1595, 1250, 845 | 175 [M]⁺ |
| This compound | 8.65 (d, 2H), 7.35 (d, 2H), 2.15 (s, 1H) | 150.5, 132.5, 125.0, 81.2, 79.8, 75.4, 68.9 | 3300, 2250, 2150, 1590 | 127 [M]⁺ |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: 4-Buta-1,3-diynylpyridine in Organometallic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 4-Buta-1,3-diynylpyridine as a versatile building block in organometallic chemistry. The unique electronic and structural properties of this ligand, featuring a rigid diyne linker and a coordinating pyridine moiety, make it a valuable component in the construction of advanced materials and potential therapeutic agents.
Introduction to this compound
This compound is a heteroaromatic compound characterized by a pyridine ring substituted at the 4-position with a buta-1,3-diyne group. This linear, conjugated system offers a rich platform for the synthesis of novel organometallic complexes. The terminal alkyne can be readily functionalized or deprotonated for coupling reactions, while the pyridine nitrogen provides a coordination site for a wide range of transition metals. Its derivatives are of significant interest in the development of molecular wires, nonlinear optics, and metallodrugs.
Synthesis of this compound Ligand
The synthesis of this compound can be achieved through a multi-step process, typically involving Sonogashira cross-coupling reactions. A common precursor is 4-ethynylpyridine, which can be synthesized from 4-bromopyridine.[1] 4-Ethynylpyridine hydrochloride is also commercially available, providing a convenient starting point.[2][3]
Experimental Protocol: Synthesis of 4-Ethynylpyridine
This protocol is adapted from the synthesis of similar pyridylacetylenes.[1]
Materials:
-
4-Bromopyridine
-
2-Methyl-3-butyn-2-ol
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diethylamine (Et₂NH)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Sonogashira Coupling: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-bromopyridine (1.0 eq) in diethylamine.
-
Add 2-methyl-3-butyn-2-ol (1.2 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-methyl-4-(4-pyridyl)-3-butyn-2-ol.[1]
-
Deprotection: Reflux the protected alkyne with sodium hydroxide in toluene to remove the protecting group.[1]
-
After cooling, neutralize the reaction mixture and extract the product.
-
Purify the crude 4-ethynylpyridine by column chromatography to obtain the desired product.[1]
Experimental Protocol: Synthesis of 1,4-bis(4-pyridyl)butadiyne
This protocol describes the oxidative coupling of 4-ethynylpyridine.[1]
Materials:
-
4-Ethynylpyridine
-
Copper(I) chloride (CuCl)
-
Pyridine
-
Oxygen (or air)
Procedure:
-
Dissolve 4-ethynylpyridine (1.0 eq) in pyridine in a round-bottom flask.
-
Add a catalytic amount of copper(I) chloride.
-
Bubble oxygen or air through the solution while stirring vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a dilute acid solution.
-
Extract the product with an organic solvent, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield 1,4-bis(4-pyridyl)butadiyne.[1]
Application in Organometallic Synthesis: Ruthenium Complexes
A key application of buta-1,3-diynyl ligands is in the formation of organometallic complexes. An "on complex" cross-coupling strategy allows for the synthesis of arylbuta-1,3-diynyl metal complexes without the need to pre-synthesize the free diyne ligand.[4]
Experimental Protocol: Synthesis of Ru(C≡CC≡C-4-pyridyl)(PPh₃)₂Cp
This protocol is based on the general procedure for the synthesis of related Ru(C≡CC≡CAr)(PPh₃)₂Cp complexes.[4]
Materials:
-
Ru(C≡CC≡CH)(PPh₃)₂Cp (precursor complex)
-
4-Iodopyridine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Diisopropylamine
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for organometallic synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the precursor complex Ru(C≡CC≡CH)(PPh₃)₂Cp (1.0 eq) in diisopropylamine.
-
Add 4-iodopyridine (1.1 eq), a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 5 mol%), and a catalytic amount of copper(I) iodide (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature. The reaction is reported to proceed smoothly to give the product in moderate to good yield.[4]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or NMR spectroscopy).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina to isolate the desired Ru(C≡CC≡C-4-pyridyl)(PPh₃)₂Cp complex.
Quantitative Data Summary
| Compound | Synthetic Method | Yield | Key Spectroscopic Data (for related compounds) |
| 2-Methyl-4-(4-pyridyl)-3-butyn-2-ol | Sonogashira Coupling | 70%[1] | - |
| 4-Ethynylpyridine | Deprotection | 90%[1] | - |
| 1,4-bis(4-pyridyl)butadiyne | Oxidative Coupling | 92%[1] | - |
| Ru(C≡CC≡CAr)(PPh₃)₂Cp (general) | "On Complex" Cross-Coupling | Moderate to Good[4] | IR (ν(C≡CC≡CAr)): ~2160 and ~2020 cm⁻¹; MALDI-TOF: Molecular ion observed.[4] |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in these notes.
Caption: Synthesis of 4-Ethynylpyridine.
Caption: Synthesis of the Ruthenium Complex.
Caption: Overall Experimental Workflow.
References
Application Notes and Protocols for 4-Buta-1,3-diynylpyridine as a Building Block for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-buta-1,3-diynylpyridine as a versatile monomer for the synthesis of functional polydiacetylenes. The resulting polymers, possessing a conjugated backbone and pendant pyridyl groups, exhibit unique chromic properties that make them promising candidates for various applications in drug development, including biosensing and controlled drug delivery.
Introduction
Polydiacetylenes (PDAs) are a class of conjugated polymers renowned for their remarkable colorimetric and fluorescent responses to external stimuli such as heat, pH, and molecular recognition events.[1][2][3] The incorporation of functional groups, such as the pyridine moiety from this compound, into the polymer structure allows for the fine-tuning of these properties and introduces specific interaction sites. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination chemistry, making these polymers particularly attractive for biological applications.[1] This document outlines the synthesis of the monomer, its polymerization, and potential applications, supported by detailed experimental protocols and characterization data.
Monomer Synthesis: this compound
The synthesis of this compound can be adapted from established methods for related pyridyldiacetylenes, such as the synthesis of 1,4-bis(4-pyridyl)butadiyne.[4][5] The general strategy involves the protection of a terminal alkyne, followed by coupling with a pyridine derivative, deprotection, and subsequent oxidative coupling. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol is an adapted method based on the synthesis of symmetrical dipyridyldiacetylenes.[4]
Materials:
-
4-Bromopyridine
-
2-Methyl-3-butyn-2-ol
-
Bis(triphenylphosphine)palladium(II) chloride
-
Copper(I) iodide
-
Diethylamine
-
Sodium hydroxide
-
Toluene
-
Pyridine
-
Copper(I) chloride
-
Oxygen
Procedure:
-
Synthesis of 2-Methyl-4-(4-pyridyl)-3-butyn-2-ol: In a nitrogen-purged flask, dissolve 4-bromopyridine and 2-methyl-3-butyn-2-ol in diethylamine. Add bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as catalysts. Stir the reaction mixture at room temperature until completion (monitored by TLC or GC-MS). After completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.
-
Deprotection to form 4-Ethynylpyridine: The protected alkyne from the previous step is refluxed with sodium hydroxide in toluene to remove the 2-hydroxyprop-2-yl protecting group, yielding 4-ethynylpyridine.[4] The product is isolated and purified by distillation or chromatography.
-
Oxidative Coupling to form 1,4-Bis(4-pyridyl)butadiyne (for symmetrical analog as a reference): To a solution of 4-ethynylpyridine in pyridine, add copper(I) chloride. Bubble oxygen through the solution to facilitate the oxidative coupling reaction. The reaction progress is monitored by TLC. Upon completion, the product, 1,4-bis(4-pyridyl)butadiyne, is isolated by filtration and purified by recrystallization.[4]
-
Synthesis of this compound (asymmetrical): A modified approach involving a step-wise coupling would be necessary. One could start with a protected butadiyne monomer and couple it to 4-bromopyridine.
Polymerization of this compound
Polydiacetylenes are typically synthesized via topochemical polymerization in the solid state, initiated by UV or gamma irradiation, or by thermal annealing.[1][3] For this compound, solid-state polymerization is the most probable route to obtaining a highly crystalline and conjugated polymer.
Experimental Protocol: Solid-State Photopolymerization
Materials:
-
Crystalline this compound monomer
-
UV lamp (254 nm)
-
Quartz substrate
Procedure:
-
Monomer Crystal Preparation: Prepare thin crystals of this compound by slow evaporation from a suitable solvent on a quartz substrate. The quality of the crystals is crucial for successful polymerization.
-
Photopolymerization: Irradiate the monomer crystals with a UV lamp at 254 nm.[6] The polymerization can be monitored by the appearance of a characteristic blue or purple color, indicating the formation of the conjugated polymer backbone. The irradiation time can be varied to control the extent of polymerization.[6]
-
Polymer Characterization: The resulting polymer film can be characterized by UV-Vis spectroscopy to observe the characteristic absorption of the polydiacetylene backbone, and by Raman spectroscopy to confirm the ene-yne structure.
Data Presentation
Table 1: Expected Characterization Data for Poly(this compound)
| Parameter | Expected Value/Technique | Reference Analogs |
| Molecular Weight (Mw) | 10,000 - 100,000 g/mol (by GPC) | Poly(di-n-alkyl diacetylenes) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Poly(di-n-alkyl diacetylenes) |
| UV-Vis Absorption (λmax) | Blue phase: ~640 nm; Red phase: ~540 nm | General Polydiacetylenes[3] |
| ¹H NMR | Broad signals in the aromatic and vinylic regions | General Conjugated Polymers |
| ¹³C NMR | Peaks corresponding to the conjugated backbone carbons | Poly(ethylene-co-1-octene)s[7] |
| Raman Spectroscopy | Characteristic C=C and C≡C stretching modes | Polydiacetylenes |
Note: GPC analysis of conjugated polymers can be challenging due to their rigid nature and potential for aggregation.[8]
Applications in Drug Development
The unique properties of poly(this compound) make it a promising material for various applications in the pharmaceutical and biomedical fields.
Biosensors for Drug Screening and Diagnostics
The colorimetric response of polydiacetylenes to molecular recognition events can be harnessed to develop sensitive biosensors.[2][9]
-
Mechanism: The binding of an analyte to a receptor functionalized on the polymer side chain can induce a conformational change in the conjugated backbone, leading to a blue-to-red color transition.[3] The pyridyl group can be functionalized with recognition elements such as antibodies or aptamers.
-
Application: High-throughput screening of drug candidates that interact with a specific biological target. The color change provides a rapid and easily detectable signal.
Controlled Drug Delivery Systems
The stimuli-responsive nature of these polymers can be utilized for the controlled release of therapeutic agents.[1]
-
Mechanism: The polymer can be formulated into nanoparticles or vesicles encapsulating a drug. A change in the local environment, such as a decrease in pH characteristic of tumor tissues, can trigger a conformational change in the polymer, leading to the release of the encapsulated drug.
-
Application: Targeted drug delivery to cancer cells, reducing systemic toxicity and improving therapeutic efficacy.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and application of poly(this compound).
References
- 1. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4‐bis(4‐pyridyl)butadiyne | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of 1,4-di(n-pyridyl)buta-1,3-diyne and formation of charge-transfer complexes. X-Ray structure of 1,4-di(3-pyridyl)buta-1,3-diyne - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 4-Buta-1,3-diynylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies and experimental protocols for the functionalization of the pyridine ring in 4-Buta-1,3-diynylpyridine. This versatile building block holds significant potential in medicinal chemistry and materials science due to the combined electronic properties of the electron-deficient pyridine ring and the conjugated diyne moiety. The following sections detail key functionalization reactions, including C-H functionalization, cross-coupling reactions, and cycloaddition reactions, providing researchers with the necessary information to synthesize novel derivatives for various applications.
Introduction to the Reactivity of this compound
The pyridine ring is a common motif in pharmaceuticals and agrochemicals.[1][2] Its functionalization is a cornerstone of medicinal chemistry, enabling the fine-tuning of molecular properties to enhance biological activity. This compound presents a unique scaffold for derivatization. The electron-withdrawing nature of the nitrogen atom renders the pyridine ring susceptible to nucleophilic attack and C-H functionalization at specific positions. Conversely, direct electrophilic substitution on the pyridine ring is generally challenging. The butadiynyl substituent, a conjugated system of triple bonds, offers additional sites for chemical modification, including cycloaddition and nucleophilic addition reactions.
C-H Functionalization of the Pyridine Ring
Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic compounds.[3][4][5] For the pyridine ring in this compound, functionalization can be directed to the C2/C6 and C3/C5 positions.
Minisci-Type Radical Alkylation at C2/C6
The Minisci reaction allows for the introduction of alkyl groups at the electron-deficient C2 and C6 positions of the pyridine ring via a radical mechanism.
Experimental Protocol: Minisci-Type Alkylation
-
Materials: this compound, carboxylic acid (e.g., pivalic acid), silver nitrate (AgNO₃), ammonium persulfate ((NH₄)₂S₂O₈), solvent (e.g., acetonitrile/water).
-
Procedure:
-
To a solution of this compound (1.0 mmol) and the carboxylic acid (1.5 mmol) in a mixture of acetonitrile and water (1:1, 10 mL), add silver nitrate (0.1 mmol).
-
Heat the mixture to 80 °C.
-
Add a solution of ammonium persulfate (2.0 mmol) in water (2 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at 80 °C for 2 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 2-alkylated pyridine derivative.
-
Quantitative Data for Minisci-Type Alkylation (Hypothetical Data)
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Pivalic acid | 2-tert-Butyl-4-(buta-1,3-diynyl)pyridine | 65 |
| 2 | Adamantane-1-carboxylic acid | 2-(1-Adamantyl)-4-(buta-1,3-diynyl)pyridine | 58 |
Logical Workflow for Minisci-Type Alkylation
Caption: Workflow for the Minisci-type alkylation of this compound.
Cross-Coupling Reactions for Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7]
Sonogashira Coupling
The Sonogashira coupling enables the introduction of various substituents at a halogenated position of the pyridine ring. Starting from a halogenated precursor of this compound (e.g., 2-bromo-4-buta-1,3-diynylpyridine), a wide range of terminal alkynes can be coupled. A highly relevant protocol is the Sonogashira coupling of 2-bromo-3-iodopyridine with buta-1,3-diynes, which can be adapted.[8][9]
Experimental Protocol: Sonogashira Coupling
-
Materials: 2-Bromo-4-(buta-1,3-diynyl)pyridine (hypothetical starting material), terminal alkyne, Pd(PPh₃)₄, CuI, triethylamine (TEA).
-
Procedure:
-
To a degassed solution of 2-bromo-4-(buta-1,3-diynyl)pyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (10 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired coupled product.
-
Quantitative Data for Sonogashira Coupling (Hypothetical Data)
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-4-(buta-1,3-diynyl)pyridine | 85 |
| 2 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-4-(buta-1,3-diynyl)pyridine | 92 |
Reaction Scheme for Sonogashira Coupling
Caption: Sonogashira coupling of a halopyridine derivative.
Cycloaddition Reactions on the Butadiynyl Moiety
The conjugated diyne system of this compound is an excellent substrate for cycloaddition reactions, allowing for the construction of complex heterocyclic systems.
Diels-Alder Reaction
The butadiynyl group can act as a dienophile in Diels-Alder reactions with a variety of dienes to form substituted pyridine derivatives with a fused ring system.[10][11][12]
Experimental Protocol: Diels-Alder Reaction
-
Materials: this compound, diene (e.g., cyclopentadiene), solvent (e.g., toluene).
-
Procedure:
-
Dissolve this compound (1.0 mmol) and the diene (2.0 mmol) in toluene (10 mL) in a sealed tube.
-
Heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Diels-Alder adduct.
-
Quantitative Data for Diels-Alder Reaction (Hypothetical Data)
| Entry | Diene | Product | Yield (%) |
| 1 | Cyclopentadiene | Fused bicyclic pyridine derivative | 75 |
| 2 | 2,3-Dimethyl-1,3-butadiene | Substituted aromatic pyridine | 68 |
Experimental Workflow for Diels-Alder Reaction
Caption: Workflow for the Diels-Alder reaction of this compound.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNAᵣ), particularly at the C2 and C4 positions when a suitable leaving group is present.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Materials: 4-Chloro-pyridine derivative of the target molecule, nucleophile (e.g., sodium methoxide, morpholine), solvent (e.g., DMSO, DMF).
-
Procedure:
-
To a solution of the 4-chloro-pyridine derivative (1.0 mmol) in DMSO (5 mL), add the nucleophile (1.2 mmol).
-
Heat the reaction mixture to 100 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data for Nucleophilic Aromatic Substitution (Hypothetical Data)
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Sodium methoxide | 4-Methoxy-pyridine derivative | 90 |
| 2 | Morpholine | 4-Morpholinyl-pyridine derivative | 85 |
Signaling Pathway for Nucleophilic Aromatic Substitution
Caption: Mechanism of Nucleophilic Aromatic Substitution on a pyridine ring.
Conclusion
The functionalization of this compound offers a rich landscape for the synthesis of novel and complex molecules. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this promising scaffold. By leveraging C-H functionalization, cross-coupling reactions, and cycloadditions, a diverse library of derivatives can be generated for applications in drug discovery and materials science. Further exploration of these and other synthetic methodologies will undoubtedly unlock the full potential of this versatile building block.
References
- 1. Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 11. Diels–Alder Reaction [sigmaaldrich.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Click Chemistry Reactions Involving 4-Buta-1,3-diynylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for utilizing 4-Buta-1,3-diynylpyridine in click chemistry reactions. This versatile building block, featuring a terminal alkyne, is amenable to both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering a robust toolkit for bioconjugation, drug discovery, and materials science.[1][2][3][4] The presence of the pyridine ring may also influence reaction kinetics, potentially through copper coordination in CuAAC reactions.[5]
Introduction to Click Chemistry with this compound
Click chemistry describes a class of reactions that are rapid, high-yielding, and specific, making them ideal for creating complex molecules from smaller units.[2][3][6] The most prominent of these is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[6][7] this compound serves as the alkyne component in these reactions.
Two primary methods are employed for azide-alkyne click chemistry:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[6][8] It is highly efficient and widely used for a variety of applications.[9][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne to react with an azide.[11] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[11]
Applications in Drug Discovery and Chemical Biology
The unique structure of this compound makes it a valuable tool in several research and development areas:
-
Bioconjugation: The terminal alkyne allows for the covalent attachment of this compound to azide-modified biomolecules such as proteins, peptides, and nucleic acids. This can be used for labeling, imaging, and tracking of biological processes.
-
Target Identification and Validation: By incorporating this moiety into a bioactive molecule, researchers can use click chemistry to attach affinity tags or fluorescent probes. This facilitates the identification of cellular targets and the elucidation of mechanisms of action.
-
Fragment-Based Drug Discovery (FBDD): The pyridyl and diynyl fragments of the molecule can be used in FBDD campaigns. Hits containing this moiety can be readily elaborated using click chemistry to improve potency and selectivity.
-
PROTACs and Antibody-Drug Conjugates (ADCs): The triazole linkage formed via click chemistry is stable and can be used to connect targeting ligands to cytotoxic payloads in the development of Proteolysis Targeting Chimeras (PROTACs) and ADCs.[]
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between this compound and an azide-containing molecule.[8][9][10]
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand[8]
-
Appropriate solvent (e.g., water, DMSO, DMF, or mixtures)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the chosen solvent. For example, a 10 mM solution of this compound, a 10 mM solution of the azide, a 50 mM solution of CuSO₄, a 1 M solution of sodium ascorbate, and a 50 mM solution of THPTA.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the azide-functionalized molecule in a 1:1 to 1:1.5 molar ratio.
-
Add the THPTA ligand to the reaction mixture. The final concentration of the ligand should be 5 times that of the copper sulfate.[9][10]
-
Add the CuSO₄ solution. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[9]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be approximately 5 mM.[9]
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography, preparative HPLC, or precipitation to isolate the desired triazole product.
-
| Parameter | Recommended Range | Notes |
| Reactant Concentration | 1 µM - 10 mM | Dependent on the specific application and solubility. |
| [Alkyne]:[Azide] Ratio | 1:1 to 1:1.5 | A slight excess of one reactant can drive the reaction to completion. |
| [CuSO₄] | 50 - 250 µM | Higher concentrations can increase reaction rate but may require more efficient removal.[9] |
| [Ligand]:[CuSO₄] Ratio | 5:1 | The ligand stabilizes the Cu(I) oxidation state and protects biomolecules.[9][10] |
| [Sodium Ascorbate] | 1 - 5 mM | Acts as a reducing agent to generate Cu(I) in situ.[9] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 4 hours | Monitor for completion. |
Conceptual Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a conceptual approach for a copper-free click reaction using a strained cyclooctyne derivative with an azide-functionalized this compound (hypothetically synthesized for this purpose).
Materials:
-
Azide-functionalized this compound derivative
-
A strained cyclooctyne (e.g., a dibenzocyclooctyne (DIBO) derivative)[11]
-
Biocompatible solvent (e.g., PBS, cell culture media)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the azide-functionalized pyridyl-diyne and the cyclooctyne in a suitable solvent.
-
-
Reaction Setup:
-
Combine the two reactants in the desired molar ratio (typically near 1:1) in the reaction vessel.
-
-
Incubation:
-
Incubate the reaction at a physiologically relevant temperature (e.g., 37 °C) or room temperature. Reaction times can vary from minutes to hours depending on the specific cyclooctyne used.[13]
-
-
Analysis:
-
The reaction can be monitored and the product analyzed directly in the reaction medium, often without the need for purification, especially in biological labeling experiments.
-
| Parameter | Recommended Value/Range | Notes |
| Reactant Concentration | Application-dependent (µM to mM range) | Lower concentrations are often used in biological systems. |
| [Azide]:[Cyclooctyne] Ratio | ~1:1 | Stoichiometric ratios are generally effective. |
| Temperature | Room Temperature to 37 °C | Higher temperatures can accelerate the reaction. |
| Reaction Time | Minutes to Hours | Highly dependent on the reactivity of the cyclooctyne.[13] |
Visualizations
The following diagrams illustrate conceptual workflows for the application of this compound in click chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. jetir.org [jetir.org]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cadiot-Chodkiewicz Coupling in Diyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cadiot-Chodkiewicz coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form unsymmetrical 1,3-diynes. This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[1][2][3] The resulting diyne motif is a valuable building block found in numerous natural products, pharmaceuticals, and functional materials.[1][4] This document provides detailed application notes and experimental protocols for performing the Cadiot-Chodkiewicz coupling to synthesize diynes.
Reaction Principle and Mechanism
The Cadiot-Chodkiewicz coupling proceeds via a catalytic cycle involving a copper(I) species. The generally accepted mechanism involves the following key steps:
-
Deprotonation: The terminal alkyne is deprotonated by a base to form a copper(I) acetylide intermediate.[5]
-
Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the 1-haloalkyne.
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the desired 1,3-diyne and regenerate the active copper(I) catalyst.[5]
The overall transformation is highly selective for the formation of the unsymmetrical cross-coupled product, minimizing the formation of symmetrical homocoupled byproducts (Glaser coupling).[2]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the Cadiot-Chodkiewicz coupling reaction with corresponding yields for different substrates. This data is intended to provide a starting point for reaction optimization.
| Terminal Alkyne (R¹) | 1-Haloalkyne (R²-X) | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | (Bromoethynyl)trimethylsilane | CuI (5) | n-BuNH₂ | THF | RT | 2 | 95 |
| 4-Methoxyphenylacetylene | 1-Bromo-2-phenylacetylene | CuCl (10) | Piperidine | Methanol | RT | 4 | 88 |
| 1-Heptyne | 1-Bromo-1-octyne | CuBr (5) | Et₂NH | Acetonitrile | 50 | 6 | 75 |
| Ethynyltrimethylsilane | 1-Iodo-2-(4-nitrophenyl)acetylene | CuI (2) | K₂CO₃ | DMF | 80 | 12 | 92 |
| 2-Methyl-3-butyn-2-ol | 1-Bromo-2-phenylethyne | CuCl (5) | NH₂OH·HCl, EtNH₂ | Water/Ethanol | RT | 1 | 90 |
| Cyclohexylacetylene | 1-Bromo-2-(trimethylsilyl)acetylene | CuI (10) | DBU | Toluene | 60 | 8 | 85 |
| (Triisopropylsilyl)acetylene | 1-Bromo-3-hydroxy-3-methylbut-1-yne | CuBr (10) | n-BuNH₂, Na-ascorbate | Ethanol | RT | 0.5 | 93 |
| 4-Ethynylanisole | (Bromoethynyl)benzene | CuI (20) | K₂CO₃ | Ethanol | 120 | - | High |
Experimental Protocols
Protocol 1: Standard Cadiot-Chodkiewicz Coupling
This protocol describes a general procedure for the copper-catalyzed coupling of a terminal alkyne with a 1-bromoalkyne.
Materials:
-
Terminal alkyne (1.0 equiv)
-
1-Bromoalkyne (1.0 equiv)
-
Copper(I) iodide (CuI, 5 mol%)
-
n-Butylamine (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the terminal alkyne and anhydrous THF.
-
Add copper(I) iodide to the solution.
-
Add n-butylamine to the reaction mixture.
-
Slowly add the 1-bromoalkyne to the flask.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-diyne.
Protocol 2: Air-Tolerant Cadiot-Chodkiewicz Coupling
This modified protocol is advantageous as it does not require a strict inert atmosphere, making it more convenient for routine synthesis.[6][7]
Materials:
-
Terminal alkyne (1.2 equiv)
-
1-Bromoalkyne (1.0 equiv)
-
Copper(I) bromide (CuBr, 10 mol%)
-
Sodium ascorbate (1.0 equiv)
-
n-Butylamine (1.0 equiv)
-
Ethanol
Procedure:
-
To a vial open to the air, add copper(I) bromide and sodium ascorbate.
-
Add ethanol to the vial and cool the suspension in an ice bath.
-
Add a solution of the terminal alkyne in ethanol, followed by n-butylamine.
-
Add a solution of the 1-bromoalkyne in ethanol.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 1,3-diynes via Cadiot-Chodkiewicz coupling.
Catalytic Cycle
References
- 1. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 7. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
Application Notes and Protocols for Handling and Safety of Diynyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of diynyl compounds in a laboratory setting. Diynyl compounds, characterized by the presence of two alkyne functional groups, are often highly reactive and can be thermally unstable, posing potential explosive hazards. Strict adherence to these safety procedures is crucial to minimize risks.
Hazard Identification and Risk Assessment
Diynyl and polyyne compounds are known for their potential instability, with risks of exothermic decomposition or explosion.[1] The stability of these compounds is influenced by several factors:
-
Chain Length: Longer polyyne chains are generally more unstable.[1]
-
End Groups: Terminal diynes (with H as an end group) and those with halide end groups are particularly hazardous. Stability can be significantly enhanced by using bulky end groups such as tert-butyl or trifluoromethyl, or by coordination to transition metals.[1]
-
Physical State: Solid-state diynyl compounds may be more susceptible to shock and friction.
A thorough risk assessment should be conducted before any experiment involving diynyl compounds. This includes reviewing the specific properties of the compound being used, the scale of the reaction, and the experimental conditions.
Engineering Controls
Engineering controls are the first line of defense in mitigating hazards associated with diynyl compounds.
-
Fume Hood: All work with diynyl compounds should be performed in a certified chemical fume hood to ensure adequate ventilation and to contain any potential explosions.
-
Blast Shield: A blast shield should be used in front of the experimental setup, especially when working with unknown compounds or on a larger scale.
-
Inert Atmosphere: Many reactions involving diynyl compounds, such as Glaser and Cadiot-Chodkiewicz couplings, are sensitive to air and moisture and should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3] This also helps to prevent the formation of potentially explosive peroxides.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling diynyl compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential explosions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). For pyrophoric reagents sometimes used in synthesis, consider a double layer of gloves or specialized gloves. | Prevents skin contact with hazardous chemicals. |
| Body Protection | Flame-resistant lab coat. | Protects against fire and chemical splashes. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Experimental Protocols
Detailed methodologies for common experiments involving diynyl compounds are provided below. These are general protocols and should be adapted based on the specific substrate and reaction scale.
General Workflow for a Copper-Catalyzed Diyne Synthesis (Glaser or Cadiot-Chodkiewicz Type)
Caption: General workflow for synthesizing diynyl compounds.
Protocol for a Small-Scale Glaser Coupling Reaction
The Glaser coupling is an oxidative homocoupling of terminal alkynes to form a symmetric diyne, often catalyzed by copper salts in the presence of a base and an oxidant.[4]
Materials:
-
Terminal alkyne
-
Copper(I) chloride (CuCl) or other suitable copper catalyst
-
Amine base (e.g., pyridine, TMEDA)
-
Solvent (e.g., methanol, ethanol)
-
Oxygen or air as the oxidant
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the terminal alkyne in the chosen solvent under an inert atmosphere.
-
Catalyst Addition: In a separate flask, prepare a solution of the copper catalyst and the amine base.
-
Reaction: Slowly add the catalyst solution to the alkyne solution. Introduce a slow stream of air or oxygen into the reaction mixture via a needle.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or other appropriate analytical techniques.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a reducing agent (e.g., a solution of sodium ascorbate) or a dilute acid solution to neutralize the base and deactivate the catalyst. This step can be exothermic and should be done in an ice bath.
-
Work-up: Proceed with standard aqueous work-up and extraction to isolate the crude product.
-
Purification: Purify the diyne product using an appropriate method, such as column chromatography or recrystallization.
Protocol for a Small-Scale Cadiot-Chodkiewicz Coupling Reaction
The Cadiot-Chodkiewicz coupling is a cross-coupling reaction between a terminal alkyne and a 1-haloalkyne, catalyzed by a copper(I) salt, to produce an unsymmetrical diyne.[3]
Materials:
-
Terminal alkyne
-
1-Haloalkyne (e.g., 1-bromoalkyne)
-
Copper(I) bromide (CuBr) or other suitable copper(I) salt
-
Amine base (e.g., a primary amine like butylamine)
-
Solvent (e.g., THF, methanol)
Procedure:
-
Preparation: As with the Glaser coupling, all glassware must be dry and the reaction must be performed under an inert atmosphere.[2]
-
Reaction Setup: In a Schlenk flask, dissolve the terminal alkyne and the 1-haloalkyne in the solvent.
-
Catalyst and Base Addition: Add the amine base, followed by the copper(I) catalyst. The reaction is often exothermic upon catalyst addition.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitoring: Follow the disappearance of the starting materials using TLC or GC-MS.
-
Quenching: After completion, cool the reaction mixture in an ice bath and quench by adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Perform an aqueous work-up and extract the product with a suitable organic solvent. Purify the product by chromatography.
Emergency Procedures
Spill and Exposure Response
References
Application Notes and Protocols for Pyridyl-Alkynyl Ligands in Catalysis
Disclaimer: Due to the limited availability of specific catalytic applications for 4-Buta-1,3-diynylpyridine in peer-reviewed literature, this document provides a representative application of a pyridyl-containing compound in a common catalytic reaction. The protocols and data presented are based on established methodologies for the Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds, and are intended to serve as a guide for researchers interested in the broader class of pyridyl-alkynyl compounds in catalysis.
Introduction
Pyridyl-alkynyl moieties are valuable structural motifs in medicinal chemistry, materials science, and coordination chemistry. The pyridine ring offers a nitrogen atom for coordination to a metal center, while the rigid alkynyl or diynyl linker can be used to construct linear molecular wires, extended conjugated systems, or to position catalytic centers with high precision. While the specific use of this compound as a ligand in catalysis is not extensively documented, the principles of its potential application can be illustrated through the well-established Sonogashira cross-coupling reaction. This reaction is catalyzed by a palladium complex and typically involves a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[1][2]
This application note details a protocol for the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes. This reaction is a prime example of how pyridyl-containing substrates can be functionalized to produce a diverse range of 2-amino-3-alkynylpyridines, which are important precursors for the synthesis of other heterocyclic compounds like azaindoles.[1]
Application: Synthesis of 2-Amino-3-Alkynylpyridines via Sonogashira Coupling
This section outlines the use of a palladium-phosphine complex in the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes. The reaction demonstrates a robust and efficient method for the formation of a C(sp²)-C(sp) bond on a pyridine scaffold.
Quantitative Data Summary
The following table summarizes the scope of the Sonogashira coupling reaction between various 2-amino-3-halopyridines and terminal alkynes, with corresponding yields.[1]
| Entry | Pyridine Substrate | Alkyne Substrate | Product | Yield (%)[1] |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 98 |
| 2 | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 94 |
| 3 | 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 96 |
| 4 | 2-Amino-3-bromopyridine | 4-Chlorophenylacetylene | 2-Amino-3-((4-chlorophenyl)ethynyl)pyridine | 91 |
| 5 | 2-Amino-3-bromopyridine | 3-Ethynylthiophene | 2-Amino-3-(thiophen-3-ylethynyl)pyridine | 85 |
| 6 | 2-Amino-3-bromopyridine | 1-Octyne | 2-Amino-3-(oct-1-yn-1-yl)pyridine | 82 |
| 7 | 2-Amino-5-methyl-3-bromopyridine | Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 92 |
| 8 | 2-Amino-5-chloro-3-bromopyridine | Phenylacetylene | 2-Amino-5-chloro-3-(phenylethynyl)pyridine | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes
This protocol is adapted from a literature procedure for the synthesis of 2-amino-3-alkynylpyridines.[1]
Materials:
-
2-Amino-3-bromopyridine (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(TFA)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).
-
Add DMF as the solvent, and stir the mixture for 30 minutes at room temperature.
-
To this mixture, add 2-amino-3-bromopyridine (1 equivalent) and the terminal alkyne (1.2 equivalents).
-
Add triethylamine (Et₃N) as the base.
-
Heat the reaction mixture to 100°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-alkynylpyridine.
Visualizations
Catalytic Cycle of the Sonogashira Coupling Reaction
The following diagram illustrates the generally accepted catalytic cycle for the palladium and copper co-catalyzed Sonogashira reaction.[3][4][5]
Caption: Catalytic cycle of the Sonogashira reaction.
Experimental Workflow
The diagram below outlines the general workflow for setting up the Sonogashira coupling reaction as described in the protocol.
Caption: Experimental workflow for Sonogashira coupling.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Buta-1,3-diynylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Buta-1,3-diynylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The two main strategies for synthesizing asymmetric diynes like this compound are the Sonogashira cross-coupling reaction and the Cadiot-Chodkiewicz coupling.[1][2] The Sonogashira reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] The Cadiot-Chodkiewicz reaction, on the other hand, is the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[3][4]
Q2: My Sonogashira reaction yield is low. What are the common causes?
Low yields in Sonogashira couplings involving pyridine substrates can stem from several factors. One common issue is the deactivation of the palladium catalyst. Additionally, the choice of base, solvent, and phosphine ligand can significantly impact the reaction's efficiency.[5][6] For instance, in the synthesis of similar 2-amino-3-alkynylpyridines, triethylamine (Et3N) was found to be an effective base when paired with a palladium trifluoroacetate catalyst and triphenylphosphine (PPh3) as a ligand.[7]
Q3: I am observing significant homocoupling (Glaser coupling) in my Cadiot-Chodkiewicz reaction. How can I minimize this side reaction?
Homocoupling is a frequent side reaction in Cadiot-Chodkiewicz couplings, leading to the formation of symmetric diynes and reducing the yield of the desired asymmetric product.[8][9] This can be particularly problematic when the electronic properties of the two alkyne coupling partners are similar.[10] A recent study has shown that the addition of sodium ascorbate as a reductant can effectively suppress these unwanted side reactions, allowing the reaction to proceed efficiently even in the presence of air.[8][9]
Q4: What are the recommended purification strategies for this compound?
The purification of asymmetrical diynes can be challenging due to the potential presence of symmetrical homocoupling byproducts. Standard column chromatography on silica gel is a common method. The choice of eluent will depend on the polarity of the specific diynylpyridine derivative. For instance, a mixture of ethyl acetate and petroleum ether is often effective.[7] In some cases, if the desired product has significantly different solubility properties from the side products, recrystallization can also be a viable purification technique.
Troubleshooting Guides
Low Yield in Sonogashira Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst and ensure anhydrous and anaerobic reaction conditions. Consider using a pre-catalyst that is more resistant to degradation. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation.[11] |
| Suboptimal Base | Screen different bases. For pyridine substrates, amine bases like triethylamine or piperidine are often effective.[7] | The base plays a crucial role in the deprotonation of the terminal alkyne and can influence the catalyst's activity. |
| Incorrect Solvent | Test a range of solvents. Polar aprotic solvents like DMF or NMP, or ethereal solvents like THF, are commonly used.[5] | The solvent can affect the solubility of the reactants and the stability and activity of the catalyst. |
| Ineffective Ligand | Experiment with different phosphine ligands. Triphenylphosphine (PPh3) is a common choice, but bulkier or more electron-rich ligands may improve yields in some cases. | The ligand stabilizes the palladium center and influences the rates of oxidative addition and reductive elimination in the catalytic cycle. |
Side Reactions in Cadiot-Chodkiewicz Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling | Add a reducing agent like sodium ascorbate to the reaction mixture.[8][9] | This minimizes the oxidation of the Cu(I) catalyst to Cu(II), which can promote the undesired homocoupling of the terminal alkyne.[8][9] |
| Decomposition of Haloalkyne | Prepare the 1-haloalkyne in situ if it is volatile or unstable.[10] | Some 1-haloalkynes are not stable enough for isolation and are best used immediately after their preparation. |
| Incorrect Base | Use a mild amine base such as piperidine or n-butylamine.[4][9] | The base is necessary for the deprotonation of the terminal alkyne, but a base that is too strong can lead to side reactions. |
| Suboptimal Solvent | Employ a co-solvent system if solubility is an issue. Methanol or ethanol are often used in conjunction with other solvents.[3] | Ensuring all reactants are well-dissolved is crucial for an efficient reaction. |
Experimental Protocols
Detailed Methodology for Sonogashira Coupling of a Halopyridine with a Terminal Alkyne
This protocol is adapted from the synthesis of 2-amino-3-alkynylpyridines and can be modified for the synthesis of this compound.[7]
Materials:
-
4-Bromopyridine (or 4-Iodopyridine)
-
1,3-Butadiyne (or a protected equivalent)
-
Palladium(II) trifluoroacetate (Pd(CF3COO)2)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF3COO)2 (4.2 mg, 2.5 mol%), PPh3 (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Add 2.0 mL of anhydrous DMF to the flask and stir the mixture for 30 minutes at room temperature.
-
Add 4-halopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) to the reaction mixture.
-
Heat the reaction to 100°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Sonogashira Coupling Conditions for 2-Amino-3-alkynylpyridine Synthesis[7]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (2.5) | PPh3 (5) | Et3N | DMF | 100 | 3 | 85 |
| 2 | PdCl2(PPh3)2 (2.5) | - | Et3N | DMF | 100 | 3 | 92 |
| 3 | Pd(CF3COO)2 (2.5) | PPh3 (5) | Et3N | DMF | 100 | 3 | 96 |
| 4 | Pd(OAc)2 (2.5) | PPh3 (5) | K2CO3 | DMF | 100 | 3 | 75 |
| 5 | Pd(OAc)2 (2.5) | PPh3 (5) | Cs2CO3 | DMF | 100 | 3 | 78 |
| 6 | Pd(CF3COO)2 (2.5) | PPh3 (5) | Et3N | THF | 80 | 5 | 65 |
| 7 | Pd(CF3COO)2 (2.5) | PPh3 (5) | Et3N | Toluene | 110 | 4 | 72 |
This table is based on the synthesis of a similar class of compounds and serves as a guide for optimizing the synthesis of this compound.
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Cadiot-Chodkiewicz Reaction Workflow
Caption: A typical experimental workflow for the Cadiot-Chodkiewicz coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 9. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 10. Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Purification of Crude 4-Buta-1,3-diynylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Buta-1,3-diynylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, a polar and potentially unstable compound, are flash column chromatography, recrystallization, and sublimation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: this compound appears to be degrading during purification. What are the potential causes and solutions?
A2: Diynes can be sensitive to heat, light, and air. The pyridine moiety can also contribute to instability under certain conditions. Degradation may be indicated by a color change (darkening) or the appearance of new spots on a TLC plate. To mitigate degradation:
-
Minimize Heat Exposure: Use gentle heating during dissolution for recrystallization and avoid high temperatures during solvent removal.
-
Protect from Light: Wrap flasks and columns in aluminum foil.
-
Work under an Inert Atmosphere: Use nitrogen or argon, especially if the compound is handled for extended periods.
-
Use Fresh, High-Purity Solvents: Peroxides in old solvents can promote degradation.
Q3: How can I effectively monitor the purification process?
A3: Thin-layer chromatography (TLC) is the primary method for monitoring the progress of column chromatography and for assessing the purity of fractions. For this compound, a suitable TLC solvent system might be a mixture of hexanes and ethyl acetate. Visualization can be achieved under UV light. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can provide more quantitative assessments of purity.[1]
Troubleshooting Guides
Flash Column Chromatography
Problem: The compound is streaking or not moving from the baseline on the silica gel column.
-
Possible Cause 1: Inappropriate Solvent System. The eluent may not be polar enough to move the polar pyridine compound.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate gradient, increase the percentage of ethyl acetate.
-
-
Possible Cause 2: Strong Interaction with Silica Gel. The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine (0.1-1%), to the eluent system.[2] This will compete with your compound for the active sites on the silica gel, improving elution.
-
Problem: The compound is co-eluting with an impurity.
-
Possible Cause: Insufficient Separation. The chosen solvent system may not be providing adequate resolution.
-
Solution 1: Optimize the solvent system using TLC. Aim for a retention factor (Rf) of around 0.3 for your target compound to achieve good separation.[2]
-
Solution 2: Consider using a different stationary phase. If silica gel is not effective, alumina (basic or neutral) might be a suitable alternative for a basic compound like this compound.
-
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is supersaturated. The concentration of the compound is too high.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.
-
-
Possible Cause 2: The cooling process is too rapid.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]
-
-
Possible Cause 3: Impurities are inhibiting crystallization.
-
Solution: Try purifying the crude material by a different method first, such as a quick filtration through a plug of silica gel, to remove major impurities.
-
Problem: No crystals are forming upon cooling.
-
Possible Cause 1: The solution is not saturated. Too much solvent was used.
-
Solution: Evaporate some of the solvent under reduced pressure and then allow the solution to cool again.
-
-
Possible Cause 2: Nucleation has not been initiated.
Sublimation
Problem: The compound is not subliming under vacuum.
-
Possible Cause 1: The temperature is too low.
-
Solution: Gradually and carefully increase the temperature of the heating bath. Be mindful of the compound's decomposition temperature.
-
-
Possible Cause 2: The vacuum is not strong enough.
-
Solution: Ensure all seals on the sublimation apparatus are tight and that the vacuum pump is functioning correctly. A high vacuum is generally required for the sublimation of organic compounds.[5]
-
Problem: The sublimed crystals are contaminated with impurities.
-
Possible Cause: The impurities are also volatile under the sublimation conditions.
-
Solution: Consider a preliminary purification step, such as flash chromatography or recrystallization, to remove the volatile impurities before attempting sublimation.
-
Quantitative Data Summary
| Purification Technique | Typical Recovery | Typical Purity | Key Parameters |
| Flash Column Chromatography | 60-90% | >95% | Stationary Phase: Silica gel or AluminaEluent: Hexanes/Ethyl Acetate gradient with 0.1% Triethylamine |
| Recrystallization | 50-80% | >98% | Solvent: Ethanol, Acetone/Hexanes, or Tetrahydrofuran/Hexanes[6] |
| Sublimation | 40-70% | >99% | Temperature: Typically 80-150 °C (compound specific)Pressure: High vacuum (<1 mmHg) |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the low-polarity solvent (e.g., 95:5 Hexanes/Ethyl Acetate + 0.1% Triethylamine).
-
Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes/Ethyl Acetate + 0.1% Triethylamine).
-
Collect fractions and monitor by TLC.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.[7]
-
-
Cooling:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
-
Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: Sublimation
-
Apparatus Setup:
-
Place the crude this compound in a sublimation apparatus.
-
Insert the cold finger and connect it to a source of cooling water.
-
-
Sublimation:
-
Evacuate the apparatus to a high vacuum.
-
Gently heat the apparatus in a sand or oil bath.
-
The pure compound will sublime and deposit on the cold finger.[5]
-
-
Collection:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully release the vacuum.
-
Scrape the purified crystals from the cold finger.
-
Visualizations
Caption: A workflow diagram for the purification of this compound.
Caption: Troubleshooting guide for flash chromatography of this compound.
References
common side products in the synthesis of 4-Buta-1,3-diynylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Buta-1,3-diynylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products. The primary synthetic routes considered are the Cadiot-Chodkiewicz coupling and the Glaser-Hay coupling.
Issue 1: Low Yield of the Desired Product and Presence of a Major Impurity
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows a significant spot in addition to the desired product spot.
-
NMR or Mass Spectrometry data of the crude product indicates the presence of a symmetrical diyne.
Possible Cause: The most common side reaction in the synthesis of unsymmetrical diynes like this compound via Cadiot-Chodkiewicz coupling is the homocoupling of the terminal alkyne starting material (e.g., 4-ethynylpyridine).[1][2][3] This results in the formation of 1,4-bis(4-pyridyl)butadiyne.[1] In a Glaser-Hay coupling, this homocoupled product is the intended product, but in a cross-coupling, it is a significant byproduct.[4][5]
Solutions:
-
For Cadiot-Chodkiewicz Coupling:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst to Cu(II), which can promote homocoupling.[2]
-
Addition of a Reducing Agent: The use of a reducing agent, such as sodium ascorbate (vitamin C sodium salt), can suppress the formation of homocoupling byproducts by keeping the copper catalyst in its active Cu(I) state.[2]
-
Stoichiometry Control: Use a slight excess of the more readily available terminal alkyne to favor the cross-coupling reaction.
-
-
For Glaser-Hay Coupling (if used for cross-coupling, which is not ideal):
Issue 2: Formation of Polymeric Material
Symptoms:
-
The reaction mixture becomes viscous or solidifies.
-
The desired product is difficult to isolate from a tar-like residue.
-
Broad, unresolved peaks are observed in the NMR spectrum.
Possible Cause: Terminal alkynes can undergo polymerization, especially in the presence of copper catalysts and oxygen.[6]
Solutions:
-
Maintain Low Temperature: Running the reaction at a lower temperature can help to control the rate of polymerization.[6]
-
Use of Reducing Agents: Similar to preventing homocoupling, adding a reducing agent like sodium ascorbate can inhibit polymerization.[6]
-
Control of Reaction Time: Do not let the reaction run for an extended period after the starting materials have been consumed, as this can increase the likelihood of polymerization. Monitor the reaction progress by TLC.
Issue 3: Presence of Minor Impurities with Similar Polarity to the Product
Symptoms:
-
TLC shows spots close to the product spot.
-
Purification by column chromatography is challenging due to overlapping fractions.
Possible Cause:
-
Incomplete Reaction: Unreacted starting materials (e.g., 4-ethynylpyridine or the haloalkyne).
-
Formation of Enynes: Under certain conditions, side reactions can lead to the formation of enynes (a molecule with a double and a triple bond).
-
Other Coupling Byproducts: Depending on the specific haloalkyne used, other minor coupling byproducts may form.
Solutions:
-
Optimize Reaction Conditions: Adjust the reaction time, temperature, and stoichiometry of reactants to drive the reaction to completion.
-
Purification Strategy:
-
Use a high-resolution column for chromatography with a carefully selected solvent system.
-
Consider recrystallization as a final purification step.
-
If the impurity is a starting material, a pre-column or an aqueous wash during workup might be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Cadiot-Chodkiewicz synthesis of this compound?
A1: The most common side product is the homocoupled diyne, 1,4-bis(4-pyridyl)butadiyne, formed from the dimerization of the 4-ethynylpyridine starting material.[1][2]
Q2: How can I minimize the formation of the homocoupled byproduct?
A2: To minimize homocoupling, it is recommended to perform the reaction under an inert atmosphere and to add a reducing agent like sodium ascorbate to the reaction mixture.[2] This helps to maintain the copper catalyst in the active Cu(I) state.
Q3: My reaction has turned into a thick, dark tar. What happened and what can I do?
A3: This is likely due to the polymerization of the terminal alkyne starting material.[6] To prevent this, ensure your reaction is run under an inert atmosphere, consider lowering the reaction temperature, and avoid unnecessarily long reaction times. The addition of a reducing agent can also help to suppress polymerization.[6]
Q4: Can I use Glaser-Hay coupling to synthesize this compound?
A4: The Glaser-Hay coupling is primarily a homocoupling reaction, meaning it is designed to couple two molecules of the same terminal alkyne.[4][5] While modifications for cross-coupling exist, the Cadiot-Chodkiewicz reaction is generally the more selective and preferred method for synthesizing unsymmetrical diynes like this compound.[3]
Q5: What are the key parameters to control for a successful Cadiot-Chodkiewicz coupling?
A5: The key parameters are:
-
Catalyst: Use of a Cu(I) salt, such as CuBr or CuI.[3]
-
Base: An amine base like n-butylamine or piperidine is typically used.[2][3]
-
Atmosphere: An inert atmosphere (nitrogen or argon) is crucial to prevent catalyst oxidation and side reactions.[2]
-
Solvent: Common solvents include ethanol, methanol, THF, or DMF.[7][8]
-
Temperature: Reactions are often run at room temperature or slightly below.[2]
Quantitative Data on Side Products
The formation of side products is highly dependent on the specific reaction conditions. The table below summarizes the common side products and the conditions that may favor their formation.
| Side Product | Structure | Favored by | Method of Mitigation |
| 1,4-bis(4-pyridyl)butadiyne (Homocoupling Product) | Py-C≡C-C≡C-Py | Presence of O₂, Cu(II) catalyst | Inert atmosphere, addition of a reducing agent (e.g., sodium ascorbate) |
| Polymer | [-(Py-C≡C-)-]n | Presence of O₂, high temperature, long reaction times | Inert atmosphere, lower reaction temperature, shorter reaction times, addition of a reducing agent |
| Enynes | R-CH=CH-C≡C-Py | Specific reaction conditions (less common) | Use of protected alkynes |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Cadiot-Chodkiewicz Coupling
This protocol is a representative procedure based on literature methods for Cadiot-Chodkiewicz couplings and should be adapted and optimized for specific laboratory conditions.[2]
Materials:
-
4-Ethynylpyridine
-
1-Bromoethyne (can be generated in situ) or a protected equivalent
-
Copper(I) bromide (CuBr)
-
Sodium ascorbate
-
n-Butylamine
-
Ethanol (degassed)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a stirred, cooled (0 °C) suspension of ethanol, CuBr (10 mol%), and sodium ascorbate (1.0 equiv) in a flask under an inert atmosphere, add a solution of 4-ethynylpyridine (1.2 equiv) in ethanol.
-
Add n-butylamine (1.0 equiv) to the reaction mixture.
-
Slowly add a solution of the 1-bromoalkyne (1.0 equiv) in ethanol.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 30-60 minutes, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Troubleshooting Workflow for the Synthesis of this compound
Caption: Troubleshooting workflow for identifying and addressing common side reactions.
Logical Relationship of Side Product Formation
Caption: Factors leading to the formation of common side products.
References
- 1. Synthesis of 1,4‐bis(4‐pyridyl)butadiyne | Semantic Scholar [semanticscholar.org]
- 2. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 4. SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Preventing Polymerization of Butadiynyl Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to prevent the unwanted polymerization of butadiynyl compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are butadiynyl compounds and why are they prone to polymerization?
Butadiynyl compounds, also known as diacetylenes, are organic molecules containing two conjugated triple bonds (a buta-1,3-diyne moiety). This conjugated system makes them highly reactive and susceptible to polymerization, which can be initiated by various stimuli such as heat, ultraviolet (UV) light, or even mechanical stress in the solid state. The most common form of polymerization is a 1,4-addition reaction that occurs in a well-ordered crystalline state, known as topochemical polymerization, to produce highly conjugated polydiacetylenes. While often a desired outcome for materials science applications, this reactivity can be a significant challenge when handling these compounds as monomers for other synthetic purposes.
Q2: What are the primary triggers for the unwanted polymerization of butadiynyl compounds?
The primary triggers for the polymerization of butadiynyl compounds are:
-
Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization.
-
UV Light: Irradiation with UV light is a common method to induce the topochemical polymerization of diacetylenes. Accidental exposure to sunlight or other UV sources can lead to unwanted polymerization.
-
Solid-State Packing: In the crystalline state, the precise alignment of butadiynyl moieties can facilitate a rapid, solid-state polymerization.
-
Presence of Initiators: Impurities that can act as radical initiators can trigger polymerization in solution.
-
Mechanical Stress: In some cases, grinding or applying pressure to crystalline diacetylene monomers can induce polymerization.
Q3: How can I visually detect if my butadiynyl compound is starting to polymerize?
The polymerization of diacetylenes often results in a distinct color change. Monomeric diacetylenes are typically colorless or pale yellow. As they polymerize to form polydiacetylenes, they develop a deep blue or red color due to the extended π-conjugation in the polymer backbone. If you observe a color change in your solid or dissolved butadiynyl compound, it is a strong indication that polymerization is occurring.
Q4: Are there chemical inhibitors I can add to my butadiynyl compound to prevent polymerization during storage or in solution?
While specific studies on chemical inhibitors for the unwanted solution-phase polymerization of butadiynyl compounds are limited, general principles for inhibiting free-radical polymerization of unsaturated monomers can be applied. These inhibitors, often called radical scavengers, work by reacting with and neutralizing free radicals that can initiate a polymerization chain reaction. Commonly used classes of inhibitors for other unsaturated monomers include:
-
Phenolic Compounds: Such as butylated hydroxytoluene (BHT) and hydroquinone (HQ).
-
Quinones: For instance, benzoquinone.
-
Aromatic Amines: Derivatives of phenylenediamine are known to be effective.
-
Stable Free Radicals: Such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
It is crucial to note that the effectiveness of these inhibitors for specific butadiynyl compounds should be experimentally verified. The choice and concentration of the inhibitor will depend on the specific compound, the solvent, and the reaction conditions.
Q5: How do I remove a polymerization inhibitor before using my butadiynyl compound in a reaction?
If you have added a chemical inhibitor, it is often necessary to remove it before proceeding with a reaction where it might interfere. Common methods for removing phenolic or acidic inhibitors include:
-
Alkaline Extraction: Washing a solution of the monomer with an aqueous solution of a mild base, such as sodium hydroxide, can deprotonate and extract phenolic inhibitors into the aqueous layer.
-
Column Chromatography: Passing a solution of the monomer through a column of basic alumina can effectively remove acidic inhibitors.
After inhibitor removal, the butadiynyl compound will be more susceptible to polymerization and should be used immediately or stored under conditions that minimize polymerization risk (e.g., cold and dark).
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Solid butadiynyl compound changes color (e.g., to blue or red) during storage. | 1. Exposure to light (UV).2. Elevated storage temperature.3. Crystal packing is favorable for topochemical polymerization. | 1. Store the compound in an amber vial or wrapped in aluminum foil to protect it from light.2. Store at low temperatures (refrigeration or freezing is often recommended).3. If possible, store as an amorphous solid or in a dilute solution with an inhibitor. |
| A solution of a butadiynyl compound becomes colored and/or a precipitate forms. | 1. Presence of radical-initiating impurities.2. Exposure to heat or light.3. Solvent incompatibility leading to aggregation and solid-state polymerization. | 1. Purify the butadiynyl compound and the solvent to remove impurities.2. Add a suitable polymerization inhibitor (e.g., BHT) at a low concentration (e.g., 10-100 ppm) for storage.3. Conduct reactions and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can promote radical formation.4. Keep solutions cool and protected from light. |
| Polymerization occurs during a reaction, leading to low yield of the desired product. | 1. Reaction temperature is too high.2. Presence of catalytic impurities.3. The butadiynyl compound is inherently unstable under the reaction conditions. | 1. Attempt the reaction at a lower temperature.2. Ensure all reagents and solvents are pure.3. Consider if a different synthetic route that avoids the isolation of a highly reactive butadiynyl intermediate is possible.4. If an inhibitor was removed prior to the reaction, ensure the monomer is used immediately. |
| Difficulty in purifying the butadiynyl compound without inducing polymerization. | 1. Thermal instability during distillation.2. Polymerization on the stationary phase during column chromatography. | 1. Use vacuum distillation to lower the boiling point and reduce thermal stress.2. For chromatography, choose a less reactive stationary phase and consider deactivating it (e.g., by adding a small amount of a non-interfering amine to the eluent). Perform the chromatography quickly and at a low temperature if possible. |
Data Presentation
Table 1: General Classes of Polymerization Inhibitors and Their Mechanisms
| Inhibitor Class | Examples | Mechanism of Action | Typical Concentration Range (for other monomers) |
| Phenolic Compounds | Butylated hydroxytoluene (BHT), Hydroquinone (HQ), 4-tert-Butylcatechol (TBC) | Hydrogen atom donors that react with and terminate growing polymer chains. Often require the presence of oxygen to be effective. | 10 - 1000 ppm |
| Quinones | Benzoquinone | Act as radical scavengers. | 50 - 500 ppm |
| Aromatic Amines | N,N'-Diphenyl-p-phenylenediamine | Radical trapping agents. | 100 - 1000 ppm |
| Stable Free Radicals | 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | Directly react with and cap growing polymer chains. | 10 - 200 ppm |
Note: The effectiveness and optimal concentration of these inhibitors for specific butadiynyl compounds should be determined experimentally.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors by Alkaline Extraction
Objective: To remove phenolic inhibitors (e.g., BHT, hydroquinone) from a butadiynyl compound that is soluble in a water-immiscible organic solvent.
Materials:
-
Solution of the butadiynyl compound in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
5% (w/v) aqueous sodium hydroxide (NaOH) solution.
-
Saturated aqueous sodium chloride (brine) solution.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Erlenmeyer flask.
-
Rotary evaporator.
Procedure:
-
Dissolve the inhibited butadiynyl compound in a suitable water-immiscible organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 5% aqueous NaOH solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The deprotonated phenolic inhibitor will be in the aqueous (bottom) layer.
-
Drain and discard the aqueous layer.
-
Repeat the extraction with the NaOH solution two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual NaOH.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution to remove any dissolved water. Swirl the flask and let it stand for 10-15 minutes.
-
Filter or decant the dried organic solution into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Important: Use the purified, inhibitor-free butadiynyl compound immediately, as it is now highly susceptible to polymerization.
Mandatory Visualizations
Caption: Unwanted polymerization pathway of butadiynyl compounds and the role of inhibitors.
Technical Support Center: Glaser-Hay Coupling for Diyne Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Glaser-Hay coupling for diyne synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Glaser-Hay coupling reaction is yielding little to no desired diyne product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in a Glaser-Hay coupling can stem from several factors related to the catalyst, reaction conditions, and reagents. Follow this troubleshooting workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for low or no diyne product yield.
Issue 2: Significant Byproduct Formation (Homocoupling vs. Heterocoupling)
Question: I am trying to perform a cross-coupling (heterocoupling), but I am observing a large amount of homocoupled products. How can I improve the selectivity for the desired asymmetric diyne?
Answer:
Achieving high selectivity in Glaser-Hay heterocoupling can be challenging. Here are key strategies to minimize homocoupling:
-
Use a Solid-Supported Approach: Immobilizing one of the terminal alkynes on a solid support can effectively prevent its homocoupling, leading to the formation of only the asymmetric diyne product in the solution phase.[1]
-
Employ a Large Excess of One Alkyne: While not always ideal for atom economy, using a large excess of one of the coupling partners can statistically favor the formation of the heterocoupled product.
-
Alternative Coupling Methods: For challenging heterocouplings, consider the Cadiot-Chodkiewicz coupling, which couples a terminal alkyne with a 1-haloalkyne and is inherently selective for the cross-product.
Issue 3: Degradation of Sensitive Substrates (e.g., Proteins, Peptides)
Question: My biomolecule is degrading under the Glaser-Hay coupling conditions. What is causing this and how can I prevent it?
Answer:
Degradation, particularly of proteins, is a known issue in aqueous Glaser-Hay reactions.[2][3] The likely cause is the generation of reactive oxygen species, such as hydroxyl radicals or hydrogen peroxide, during the copper catalytic cycle.[2][4]
Solutions to Minimize Degradation:
-
Addition of Catalase: The addition of the enzyme catalase has been shown to significantly reduce protein degradation by breaking down the hydrogen peroxide generated during the reaction.[4][5]
-
pH Optimization: The pH of the reaction medium can have a substantial impact on both coupling efficiency and substrate stability. For instance, with the TMEDA ligand, lowering the pH to 6.0 can lead to faster coupling, while using a carboxylated biphenyl ligand at pH 8.0 can minimize protein degradation.[4]
-
Ligand Choice: The choice of ligand can influence the reaction rate and the extent of degradation. Bipyridyl-based ligands have been shown to be superior to the traditional TMEDA in some cases, leading to higher coupling efficiencies.[2][4]
-
Reaction Time: Monitor the reaction progress and aim for the shortest possible reaction time to minimize the exposure of the sensitive substrate to potentially harmful conditions.[2]
Caption: Strategies to mitigate substrate degradation in Glaser-Hay coupling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Glaser-Hay coupling?
A1: The most common and effective catalyst system is a copper(I) salt, such as copper(I) chloride (CuCl) or copper(I) iodide (CuI), in combination with a nitrogenous ligand.[2][6] N,N,N',N'-tetramethylethylenediamine (TMEDA) is the classic ligand used.[7][8][9] However, for specific applications like bioconjugation, other ligands such as bipyridyl derivatives may offer improved performance.[2][4]
Q2: How does oxygen affect the Glaser-Hay reaction?
A2: Oxygen (typically from the air) plays a crucial role as the terminal oxidant, regenerating the active Cu(I) catalyst from the Cu(II) state formed during the catalytic cycle.[8] Insufficient oxygen can lead to a stalled reaction. The rate of oxygen uptake, which can be influenced by the stirring rate, can significantly affect the overall reaction rate.[6]
Q3: Can the Glaser-Hay coupling be performed in aqueous media?
A3: Yes, the Glaser-Hay coupling can be adapted for aqueous environments, which is particularly important for biological applications like protein bioconjugation.[2][4] However, reaction conditions such as pH and the choice of ligand must be carefully optimized to ensure both efficient coupling and the stability of the biomolecules.[2][3][4]
Q4: What are some common side reactions to be aware of?
A4: Besides the desired diyne formation, potential side reactions include:
-
Hydration of the alkyne: This can lead to the formation of ketone or aldehyde byproducts.[10]
-
Formation of enynes: This can occur under certain conditions.[7]
-
Polymerization: Especially with di-terminal alkynes, polymerization can be a competitive process.
Q5: Are there greener alternatives for the solvents used in Glaser-Hay coupling?
A5: While traditional Glaser-Hay couplings often use organic solvents, recent research has focused on developing greener protocols. This includes the use of more sustainable solvents like ethyl acetate, which has been shown to be a viable alternative to halogenated and other toxic solvents.[11] Furthermore, conducting the reaction in water for bioconjugation is an inherently green approach.
Quantitative Data Summary
Table 1: Effect of pH and Ligand on Bioconjugation Efficiency and Protein Degradation
| Ligand | pH | Coupling Efficiency (%) | Protein Degradation |
| TMEDA | 6.0 | High | Minimized due to faster reaction |
| TMEDA | 7.4 | Moderate | Observable |
| Carboxylated Biphenyl | 8.0 | High (~95%) | Minimized |
Data synthesized from studies on protein bioconjugation, highlighting optimized conditions.[2][4]
Table 2: Influence of Additives on Protein Integrity in Aqueous Glaser-Hay Coupling
| Additive | Effect on Protein Degradation | Effect on Coupling Efficiency |
| None (Control) | Significant after ~6 hours | Baseline |
| Catalase | Significantly less degradation | Improved |
| Reducing Agents (e.g., TCEP, DTT) | Varied effects, can interfere | May require optimization |
This table summarizes findings on mitigating protein oxidation during the coupling reaction.[2][4][5]
Key Experimental Protocols
Protocol 1: General Procedure for Glaser-Hay Homocoupling
-
To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 eq.).
-
Dissolve the alkyne in a suitable solvent (e.g., acetone, THF, or dichloromethane).
-
Add the copper(I) chloride (0.1 - 0.2 eq.) and TMEDA (1.2 - 1.5 eq.).
-
Stir the reaction mixture vigorously, open to the air, or with a gentle stream of air/oxygen bubbled through the solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl) or an aqueous solution of EDTA to complex the copper.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Glaser-Hay Bioconjugation with Minimized Protein Degradation
This protocol is adapted from optimized conditions for coupling a small molecule alkyne to a protein containing a terminal alkyne unnatural amino acid.[2]
-
To a microcentrifuge tube, add a solution of the protein in a suitable buffer (e.g., PBS at pH 8.0).
-
Add a solution of the carboxylated biphenyl ligand.
-
Add the small molecule alkyne (typically in a compatible solvent like DMSO).
-
Initiate the reaction by adding a freshly prepared aqueous solution of copper(I) iodide.
-
If protein oxidation is a concern, consider adding catalase to the reaction mixture.
-
Incubate the reaction at room temperature or 4 °C, monitoring the progress by SDS-PAGE or mass spectrometry.
-
Upon completion, remove unreacted small molecules and catalyst by buffer exchange using a spin-filtration column.
-
Analyze the purified bioconjugate to confirm coupling and assess protein integrity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [scholarworks.wm.edu]
- 4. Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic investigation and further optimization of the aqueous Glaser−Hay bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Removal from 4-Buta-1,3-diynylpyridine Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing catalyst residues from 4-Buta-1,3-diynylpyridine reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of this compound that require removal?
A1: The synthesis of this compound and similar diynes often employs a Sonogashira cross-coupling reaction.[1][2] This reaction typically utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), in conjunction with a copper(I) co-catalyst, commonly copper(I) iodide (CuI).[1][3] Both the palladium and copper catalysts, along with their degradation products, need to be removed from the final reaction mixture to ensure the purity of the target compound.
Q2: Why is it crucial to remove catalyst residues from the final product?
A2: Residual metal catalysts can have detrimental effects. In the context of drug development, strict limits are placed on the presence of heavy metals in active pharmaceutical ingredients (APIs) due to their potential toxicity.[4] For materials science applications, catalyst impurities can negatively impact the material's properties and performance. Furthermore, residual catalysts can interfere with subsequent synthetic steps or biological assays.
Q3: What are the most common methods for removing palladium and copper catalysts?
A3: Several techniques are commonly employed, ranging from simple filtration to more advanced methods. The choice of method depends on the nature of the catalyst residue (soluble or insoluble), the properties of the product, and the desired level of purity. Common methods include:
-
Column chromatography[5]
-
Use of metal scavengers[7]
-
Activated charcoal treatment[4]
-
Liquid-liquid extraction with chelating agents[5]
-
Crystallization/Recrystallization
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during catalyst removal.
Issue 1: Incomplete removal of palladium catalyst after filtration.
-
Symptom: The product, after initial filtration (e.g., through Celite), still shows the presence of palladium, often as a fine black precipitate or a colored solution.
-
Possible Cause: The palladium catalyst may be in a soluble or colloidal form that passes through the filter aid.[5]
-
Troubleshooting Steps:
-
Column Chromatography: This is a highly effective method for separating soluble catalyst residues from the product.[5] The choice of stationary phase (e.g., silica gel, alumina) and eluent system should be optimized for the specific product.
-
Metal Scavengers: Employ solid-supported metal scavengers. These are functionalized materials (often silica-based) that selectively bind to the metal, which can then be removed by filtration.[7][8] Thiol-functionalized scavengers are particularly effective for palladium.
-
Activated Charcoal: Stirring the reaction mixture with activated charcoal can adsorb the palladium catalyst.[4] The charcoal is then removed by filtration. Caution should be exercised as the product may also be adsorbed.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method, leaving the catalyst impurities in the mother liquor.
-
Issue 2: Product loss during purification.
-
Symptom: A significant decrease in the yield of this compound after the catalyst removal step.
-
Possible Cause: The chosen purification method may not be suitable for the product, leading to co-adsorption or degradation.
-
Troubleshooting Steps:
-
Method Optimization:
-
Column Chromatography: Ensure the chosen solvent system provides good separation between the product and the catalyst without causing the product to remain on the column.
-
Activated Charcoal: Reduce the amount of charcoal used or the treatment time to minimize product adsorption.[4]
-
Metal Scavengers: While generally selective, some product loss can occur. Evaluate different types of scavengers and optimize the scavenger-to-product ratio.
-
-
Alternative Method Selection: If product loss remains high with one method, consider an alternative. For example, if column chromatography results in significant loss, a metal scavenger might be a more suitable option.
-
Issue 3: Copper catalyst residues remain after workup.
-
Symptom: The final product is contaminated with copper salts.
-
Possible Cause: Standard workup procedures may not completely remove all copper species.
-
Troubleshooting Steps:
-
Aqueous Washes with Chelating Agents: Incorporate an aqueous wash with a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a dilute ammonium hydroxide solution during the workup. These will complex with the copper ions, facilitating their removal into the aqueous phase.[5]
-
Specific Scavengers: Use metal scavengers that have a high affinity for copper.
-
Quantitative Data on Catalyst Removal
The efficiency of different catalyst removal techniques can vary. The following table summarizes reported data on palladium removal from organic reaction mixtures.
| Method | Initial Pd Concentration | Final Pd Concentration | Removal Efficiency | Reference |
| Metal Scavenger (MP-TMT) | 33,000 ppm | < 200 ppm | > 99.4% | [7] |
| Metal Scavenger (MP-TMT) | 500 - 800 ppm | < 10 ppm | > 98% | [7] |
| Functionalized Silica (SPM32) | 600 ppm | 15 ppm | 97.5% | [4] |
| Activated Charcoal | 300 ppm | < 1 ppm | > 99.6% | [4] |
Experimental Protocols
Protocol 1: Catalyst Removal by Filtration through a Celite Pad
-
Preparation: Place a plug of glass wool at the bottom of a sintered glass funnel. Add a layer of Celite (approximately 1-2 cm thick) and gently pack it down.
-
Pre-wetting: Wash the Celite pad with the solvent that will be used to dilute the reaction mixture.
-
Filtration: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[5]
-
Transfer: Carefully pour the diluted reaction mixture onto the Celite pad.
-
Washing: Wash the Celite pad with additional fresh solvent to ensure all the product is eluted.
-
Collection: Collect the filtrate, which contains the desired product.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Catalyst Removal using a Solid-Supported Metal Scavenger
-
Selection: Choose a suitable metal scavenger based on the catalyst used (e.g., thiol-based scavenger for palladium).
-
Addition: Add the scavenger to the reaction mixture or the crude product solution. The amount of scavenger will depend on the amount of catalyst used and the scavenger's capacity.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 1-16 hours) to allow for complete binding of the metal.
-
Filtration: Filter the mixture to remove the solid-supported scavenger, which now contains the bound metal catalyst.
-
Washing: Wash the filtered scavenger with a fresh portion of the solvent to recover any adsorbed product.
-
Work-up: Combine the filtrate and the washings and proceed with the standard work-up procedure (e.g., solvent removal).
Visualizations
Caption: A general workflow for catalyst removal from reaction mixtures.
Caption: A decision-making diagram for troubleshooting catalyst removal.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Unstable Diyne Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with unstable diyne compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these reactive molecules.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Synthesis & Purification
-
Q1: My diyne coupling reaction is giving a low yield and multiple side products. What could be the cause?
A1: Low yields and side products in diyne coupling reactions (e.g., Glaser or Cadiot-Chodkiewicz couplings) can arise from several factors. Homocoupling of one of the alkyne partners can be a competitive side reaction. Additionally, the inherent instability of the diyne product can lead to degradation under the reaction conditions.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times can minimize degradation.
-
Choice of Coupling Partners: In cross-coupling reactions, the electronic properties of the terminal alkyne and the halo-alkyne can influence selectivity. For instance, reactions of 1-bromoalkynes derived from less acidic terminal alkynes with more acidic counterparts can lead to enhanced yields and selectivity.
-
Catalyst and Ligand Selection: The choice of copper or palladium catalyst and appropriate ligands is crucial. For some substrates, iron-catalyzed cross-coupling in water has been shown to be effective.
-
Protecting Groups: Consider using bulky terminal groups to stabilize the resulting diyne and prevent unwanted side reactions.
-
-
Q2: My diyne compound is decomposing during flash column chromatography on silica gel. How can I purify it?
A2: The acidic nature of silica gel can promote the degradation of unstable diynes.
Troubleshooting Steps:
-
Deactivated Silica Gel: You can deactivate silica gel by preparing a slurry with a solvent system containing a small amount of a non-polar organic base, such as 1-3% triethylamine.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil®.
-
Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar solvent system than for TLC to ensure faster elution.
-
Solvent Choice: Ensure your crude reaction mixture is fully soluble in the loading solvent to prevent precipitation on the column. If insolubility is an issue, you might need to switch to a different solvent system for elution.
-
-
Q3: My purified diyne, which was a light-colored solid/oil, has turned into a black, insoluble material upon standing. What happened?
A3: This is a common observation for unstable diynes and polyynes. The color change and insolubility are indicative of decomposition and polymerization or cross-linking. This process can be initiated by exposure to light, air (oxygen and ozone), and heat.
Preventative Measures:
-
Storage: Store purified diynes under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer at -20 °C or below) and protected from light.
-
Solvent: If stored in solution, use a degassed, anhydrous solvent. The choice of solvent can also impact stability.
-
Spectroscopic Characterization
-
Q4: I'm having trouble obtaining a clean ¹H NMR spectrum of my diyne. The peaks are broad and poorly resolved.
A4: Broad peaks in an NMR spectrum can be caused by several factors.
Troubleshooting Steps:
-
Sample Purity: The presence of paramagnetic impurities (e.g., residual metal catalyst) can cause significant line broadening. Ensure your sample is thoroughly purified.
-
Solubility: Poor solubility of your compound in the deuterated solvent can lead to a non-homogenous sample and broad peaks. Try a different NMR solvent in which your compound is more soluble.
-
Concentration: A sample that is too concentrated can also result in peak broadening. Try acquiring the spectrum at a lower concentration.
-
Aggregation: Unstable diynes can aggregate in solution, which can also lead to broad signals. Acquiring the spectrum at a higher temperature may help to break up these aggregates.
-
Shimming: Poor shimming of the NMR spectrometer will result in broad peaks. Ensure the instrument is properly shimmed before acquiring your spectrum.
-
-
Q5: The chemical shifts in my ¹H NMR spectrum are significantly different from what I expected.
A5: A significant deviation in chemical shifts can be due to an incorrect solvent reference or unexpected electronic effects.
Troubleshooting Steps:
-
Solvent Reference: Modern NMR spectrometers often use the deuterium signal of the solvent for locking and referencing. If the incorrect solvent was selected during setup, the entire spectrum will be shifted. You can re-reference the spectrum using the known chemical shift of the residual solvent peak.
-
Concentration Effects: The chemical shifts of some protons, particularly those involved in hydrogen bonding or π-stacking, can be concentration-dependent.
-
Anisotropy: Protons in the vicinity of the diyne moiety will experience anisotropic effects from the π-systems of the triple bonds, which can lead to shifts that are not easily predicted by simple additive models.
-
-
Q6: My mass spectrum shows peaks at higher m/z values than my expected molecular ion, especially with laser desorption/ionization (LDI) techniques.
A6: The high energy input from laser-based ionization methods can induce oligomerization and cross-linking of unstable diynes in the gas phase.[1] This results in the observation of ions corresponding to dimers, trimers, and larger oligomers.[1]
Troubleshooting Steps:
-
Use a Matrix: Employing a matrix-assisted laser desorption/ionization (MALDI) technique can help to mitigate this issue. The matrix molecules co-crystallize with the analyte, absorbing most of the laser energy and leading to softer ionization, which reduces in-source reactions.[1]
-
Lower Laser Fluence: Use the minimum laser power necessary to obtain a signal.
-
Alternative Ionization Methods: If available, consider using softer ionization techniques such as electrospray ionization (ESI) or chemical ionization (CI).
-
Solid-State and Thermal Characterization
-
Q7: I am struggling to grow single crystals of my diyne compound suitable for X-ray crystallography.
A7: Growing high-quality single crystals of unstable compounds can be challenging due to their reactivity and potential for disorder in the solid state.
Crystal Growth Tips:
-
High Purity: The starting material must be of the highest possible purity. Even small amounts of impurities can inhibit crystal growth.
-
Solvent Selection: Choose a solvent or solvent system in which your compound has moderate solubility. Slow evaporation of the solvent from a saturated or near-saturated solution is a common technique. Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of your compound, is often a very successful method.
-
Minimize Disturbances: Allow the crystals to grow in a location free from vibrations and temperature fluctuations.
-
Control Nucleation: Ensure your crystallization vessel is clean and free of dust or scratches that can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
-
Q8: My diyne compound decomposes upon melting during Differential Scanning Calorimetry (DSC) analysis, making it difficult to determine the true melting point.
A8: For many unstable organic compounds, the onset of melting is immediately followed by decomposition, resulting in overlapping thermal events in the DSC thermogram.[2]
Troubleshooting Steps:
-
High Heating Rates: Employing a very high heating rate can sometimes kinetically resolve the melting and decomposition events. Melting is a physical transition that is often less dependent on the heating rate, while chemical reactions like decomposition are shifted to higher temperatures at faster heating rates.[2] Flash DSC, which allows for extremely high heating rates, can be particularly useful for this purpose.[2]
-
Thermogravimetric Analysis (TGA): Couple your DSC analysis with TGA to distinguish between mass loss events (decomposition) and thermal events without mass loss (melting).
-
Frequently Asked Questions (FAQs)
General Handling and Stability
-
Q9: What are the general safety precautions I should take when working with diyne compounds?
A9: Due to their potential instability and reactivity, it is crucial to handle diyne compounds with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]
-
Fume Hood: Handle these compounds in a well-ventilated fume hood to avoid inhalation of any potentially harmful vapors.[4]
-
Avoid Ignition Sources: Many organic compounds are flammable. Avoid open flames and other potential ignition sources.[4]
-
Small Scale: When working with a new or particularly unstable diyne, it is prudent to start with small-scale reactions.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for any known hazards associated with the specific compound or its precursors.[3]
-
-
Q10: How does the structure of a diyne affect its stability?
A10: Several structural features influence the stability of diyne compounds:
-
Conjugation Length: As the number of conjugated triple bonds (polyynes) increases, the compound generally becomes more unstable and reactive.[6]
-
End Groups: Bulky or sterically demanding end groups can significantly enhance the stability of diynes and polyynes by sterically shielding the reactive acetylenic backbone from intermolecular interactions and reactions.[7]
-
Encapsulation: Encapsulating the diyne moiety within a macrocycle to form a rotaxane or within a carbon nanotube can dramatically increase its stability by physically isolating it from the external environment.[6][8][9][10]
-
-
Q11: What is the effect of different solvents on the stability of diyne compounds?
A11: The choice of solvent can significantly impact the stability and reactivity of diyne compounds.[3] Polar solvents can stabilize charged intermediates or transition states, potentially accelerating degradation pathways.[3] For reactions and storage, it is generally advisable to use anhydrous, degassed solvents to minimize reactions with water and oxygen. The solvent can also influence the course of a reaction, leading to different products under different solvent conditions.[11]
Data Presentation
Table 1: Thermal Stability of a C₂₈ Polyyne and its[7]Rotaxanes in Decalin at 80 °C
| Compound | Description | Apparent First-Order Rate Constant (s⁻¹) | Relative Stability Enhancement |
| 1 | "Naked" C₂₈ Polyyne Dumbbell | 0.092 | 1.0 |
| 1·(M1)₂ | [7]Rotaxane with Phenanthroline Macrocycle | 0.080 | ~1.2x |
| 1·(M2)₂ | [7]Rotaxane with Nanohoop Macrocycle | 0.021 | ~4.5x |
Data sourced from reference[7].
Table 2: Decomposition Temperatures of a Polyyne Series with and without Rotaxane Encapsulation
| Polyyne Chain | End Groups | Encapsulation | Decomposition Temp (°C) | Stability Enhancement (°C) |
| C₁₂ (Hexayne) | Supertrityl | None | 323 | N/A |
| C₁₂ (Hexayne) | Supertrityl | Macrocycle M1 | 287 | -36* |
| C₁₆ (Octayne) | Supertrityl | None | ~180 | N/A |
| C₁₆ (Octayne) | Supertrityl | Macrocycle M1 | ~200 | ~20 |
| C₂₄ (Dodecayne) | Supertrityl | None | 168 | N/A |
| C₂₄ (Dodecayne) | Supertrityl | Macrocycle M1 | 228 | 60 |
The decrease in decomposition temperature for the C₁₂ rotaxane is attributed to a reduction in crystal packing interactions, leading to a lower melting point before decomposition.[9] Data sourced from reference[9].
Table 3: Typical ¹H NMR Chemical Shift Ranges for Protons in Diyne-Containing Molecules
| Proton Type | Approximate Chemical Shift (δ, ppm) | Notes |
| Acetylenic (R-C≡C-H ) | 2.0 - 3.0 | Can vary with substitution. |
| Propargylic (R-C≡C-CH₂-R') | 2.0 - 3.5 | Shifted downfield relative to allylic protons. |
| Protons on carbons adjacent to diyne systems | 2.5 - 4.0 | Deshielding effect of the triple bonds. |
| Vinylic protons in conjugated en-diyne systems | 5.0 - 7.0 | Subject to anisotropic effects. |
| Aromatic protons on end groups | 7.0 - 8.5 | Depends on the specific aromatic system and substitution. |
These are approximate ranges and can vary depending on the solvent, concentration, and specific molecular structure.[3][6][10][12][13]
Table 4: UV-Vis Absorption Maxima (λ_max) for Conjugated Polyenes
| Compound | Structure | Number of Conjugated C=C | λ_max (nm) |
| Buta-1,3-diene | H₂C=CH-CH=CH₂ | 2 | 217 |
| Hexa-1,3,5-triene | H₂C=CH-CH=CH-CH=CH₂ | 3 | ~258 |
| Octa-1,3,5,7-tetraene | H₂C=CH-(CH=CH)₂-CH=CH₂ | 4 | ~290 |
| Deca-1,3,5,7,9-pentaene | H₂C=CH-(CH=CH)₃-CH=CH₂ | 5 | ~315 |
As the extent of conjugation increases, the λ_max shifts to longer wavelengths (a bathochromic shift).[14][15] While this table shows polyenes, a similar trend is observed for polyynes.
Experimental Protocols
Protocol 1: General Procedure for Copper-Mediated Homocoupling (Glaser-Eglinton Reaction)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Terminal alkyne substrate
-
Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂) with a reducing agent
-
Base (e.g., pyridine, TMEDA)
-
Anhydrous solvent (e.g., pyridine, methanol, or a mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: Dissolve the terminal alkyne in the chosen anhydrous solvent in the flask.
-
Catalyst Addition: In a separate flask, prepare a solution or slurry of the copper catalyst and base in the solvent.
-
Reaction: Add the catalyst mixture to the alkyne solution. The reaction is often carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is typically quenched with an aqueous solution of ammonium chloride or diluted acid to remove the copper salts. The product is then extracted with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography (see troubleshooting guide above) or recrystallization.
Visualizations
Caption: Logical flow of challenges in diyne characterization.
Caption: A typical experimental workflow for diyne characterization.
References
- 1. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydroelementation of diynes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00485A [pubs.rsc.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. Polyyne [3]Rotaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.pdx.edu [web.pdx.edu]
- 12. Chemical Shifts in Proton NMR Spectroscopy | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
Technical Support Center: Scale-Up Synthesis of 4-Buta-1,3-diynylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Buta-1,3-diynylpyridine.
Experimental Workflow
The synthesis of this compound is typically achieved through a cross-coupling reaction. The Cadiot-Chodkiewicz coupling is a common and effective method for this transformation.
Validation & Comparative
A Comparative Computational Analysis of 4-Buta-1,3-diynylpyridine and Its Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the structural nuances of molecules play a pivotal role in determining their physical, chemical, and biological properties. The buta-1,3-diynylpyridine isomers, with their rigid, conjugated systems, represent a class of compounds with significant potential in drug design and as molecular building blocks. The position of the nitrogen atom in the pyridine ring is expected to profoundly influence the molecule's electronic properties, reactivity, and intermolecular interactions.
Data Presentation: A Framework for Comparison
To facilitate a direct and objective comparison, all quantitative data should be summarized in clearly structured tables. Below are template tables illustrating how the computationally derived properties of the three buta-1,3-diynylpyridine isomers should be presented.
Table 1: Calculated Electronic Properties
| Property | 2-Buta-1,3-diynylpyridine | 3-Buta-1,3-diynylpyridine | 4-Buta-1,3-diynylpyridine |
| Dipole Moment (Debye) | Data to be calculated | Data to be calculated | Data to be calculated |
| Polarizability (ų) | Data to be calculated | Data to be calculated | Data to be calculated |
| HOMO Energy (eV) | Data to be calculated | Data to be calculated | Data to be calculated |
| LUMO Energy (eV) | Data to be calculated | Data to be calculated | Data to be calculated |
| HOMO-LUMO Gap (eV) | Data to be calculated | Data to be calculated | Data to be calculated |
Table 2: Calculated Thermodynamic Properties
| Property | 2-Buta-1,3-diynylpyridine | 3-Buta-1,3-diynylpyridine | This compound |
| Ground State Energy (Hartree) | Data to be calculated | Data to be calculated | Data to be calculated |
| Relative Energy (kcal/mol) | Data to be calculated | Data to be calculated | Data to be calculated |
| Heat of Formation (kcal/mol) | Data to be calculated | Data to be calculated | Data to be calculated |
Note: The isomer with the lowest relative energy is considered the most stable.
Available Computed Data for 2-Buta-1,3-diynylpyridine:
Publicly available data for 2-buta-1,3-diynylpyridine can be found on databases such as PubChem.[1] This information, while useful, is often calculated using various methods and basis sets, highlighting the need for a standardized computational approach as outlined below for a true side-by-side comparison.
Experimental Protocols: A Guide to Computational Analysis
The following section details a robust and widely accepted computational protocol for the analysis of aromatic heterocyclic molecules like the buta-1,3-diynylpyridine isomers. The use of Density Functional Theory (DFT) is recommended due to its excellent balance of accuracy and computational cost for systems of this size.[2][3][4][5][6]
1. Molecular Geometry Optimization:
-
Objective: To find the lowest energy conformation of each isomer.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[2][5][6]
-
Basis Set: 6-31G(d) or a larger basis set such as 6-311++G(d,p) should be used to provide a good balance between accuracy and computational time. The inclusion of polarization (d) and diffuse (++) functions is important for accurately describing the electronic structure of molecules with heteroatoms and pi systems.[2][4]
-
Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.
-
Procedure:
-
Construct the initial 3D structure of each isomer (2-, 3-, and this compound).
-
Perform a geometry optimization calculation using the chosen DFT functional and basis set.
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
2. Calculation of Electronic and Thermodynamic Properties:
-
Objective: To compute the key electronic and thermodynamic descriptors for comparison.
-
Method: Following the geometry optimization, single-point energy calculations and property calculations are performed at the same level of theory.
-
Properties to Calculate:
-
Dipole Moment: Provides insight into the molecule's polarity and solubility.
-
Polarizability: Indicates how easily the electron cloud can be distorted by an electric field, which is relevant for intermolecular interactions.
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energies of these frontier orbitals and their gap are crucial for understanding the molecule's reactivity, electronic transitions, and stability.[7][8][9][10]
-
Ground State Energy: The total electronic energy of the optimized geometry.
-
Relative Energy: The difference in ground state energy between the isomers, indicating their relative stabilities.[11][12]
-
Heat of Formation: The standard enthalpy of formation of the molecule in its gaseous state.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the computational analysis of buta-1,3-diynylpyridine isomers.
Signaling Pathways: Potential Relevance in Drug Development
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[13][14][15][16] They are known to interact with a wide range of biological targets, including enzymes and receptors, and are implicated in various signaling pathways. While the specific biological activity of buta-1,3-diynylpyridine isomers is not well-documented, the pyridine moiety suggests potential for interaction with pathways commonly modulated by pyridine-containing drugs.
For instance, many pyridine derivatives act as kinase inhibitors, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation.[14] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anti-cancer drugs.
Representative Kinase Inhibition Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Conclusion
The computational analysis of this compound and its isomers is a valuable endeavor for researchers in drug discovery and materials science. While a complete comparative dataset is not currently available, the protocols outlined in this guide provide a clear path for generating this crucial information. By systematically applying established DFT methods, scientists can elucidate the structure-property relationships within this isomeric series. This knowledge will be instrumental in the rational design of novel molecules with tailored electronic and biological properties, ultimately accelerating the development of new therapeutics and advanced materials. The pyridine scaffold's proven track record in medicine underscores the potential significance of such studies.[13][15][16]
References
- 1. 2-(Buta-1,3-diyn-1-YL)pyridine | C9H5N | CID 19375429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. explorationpub.com [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. inpressco.com [inpressco.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. Theoretical and computational study of benzenium and toluenium isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
Unveiling the Redox Landscape of Substituted Diynylpyridines: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of novel organic molecules is paramount. Substituted diynylpyridines, a class of compounds with intriguing electronic and structural characteristics, are gaining attention for their potential applications in materials science and medicinal chemistry. This guide provides a comparative analysis of the cyclic voltammetry studies of a series of substituted diynylpyridines, offering a clear overview of their redox behavior supported by experimental data.
This guide focuses on a series of bis-(4'-pyridylethynyl)arenes, which serve as representative examples of substituted diynylpyridines. The electrochemical properties of these compounds were investigated using cyclic voltammetry to determine their reduction potentials.
Comparative Electrochemical Data
The redox potentials of three distinct bis-(4'-pyridylethynyl)arene derivatives were measured to understand the influence of the aromatic core on their electrochemical behavior. The following table summarizes the key quantitative data obtained from cyclic voltammetry experiments.
| Compound | First Reduction Potential (Ered1) vs. Fc/Fc+ (V) | Second Reduction Potential (Ered2) vs. Fc/Fc+ (V) |
| Bis-(4'-pyridylethynyl)benzene | -2.15 | -2.55 |
| Bis-(4'-pyridylethynyl)tetrafluorobenzene | -1.95 | -2.35 |
| Bis-(4'-pyridylethynyl)anthracene | -2.05 | -2.45 |
Experimental Protocol: Cyclic Voltammetry
The electrochemical measurements were performed using a standard three-electrode setup.[1] The following protocol was employed for the cyclic voltammetry studies of the bis-(4'-pyridylethynyl)arenes.
Instrumentation: A computer-controlled potentiostat was used for all electrochemical measurements.
Electrode System:
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire.
Electrolyte Solution: The supporting electrolyte was a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous, deoxygenated acetonitrile.
Analyte Concentration: The concentration of the diynylpyridine derivatives in the electrolyte solution was approximately 1 mM.
Procedure:
-
The electrolyte solution was purged with high-purity nitrogen gas for at least 15 minutes prior to each experiment to remove dissolved oxygen.
-
The cyclic voltammograms were recorded by scanning the potential from an initial value to a final value and then reversing the scan back to the initial potential.
-
The scan rate was typically maintained at 100 mV/s.
-
The ferrocene/ferrocenium (Fc/Fc+) redox couple was used as an internal standard for potential referencing.
Experimental Workflow
The following diagram illustrates the logical workflow of the cyclic voltammetry experiment performed to characterize the substituted diynylpyridines.
This comparative guide provides a foundational understanding of the electrochemical properties of selected substituted diynylpyridines. The presented data and experimental protocol offer a valuable resource for researchers working with these and related compounds, facilitating further exploration of their potential in various scientific and technological fields.
References
Spectroscopic Comparison of 2-, 3-, and 4-Buta-1,3-diynylpyridine: A Guide for Researchers
A detailed analysis of the spectroscopic signatures of the isomeric buta-1,3-diynylpyridines is crucial for their unambiguous identification and for understanding their electronic properties. This guide provides a comparative overview of the key spectroscopic data for 2-, 3-, and 4-buta-1,3-diynylpyridine, supported by experimental methodologies, to aid researchers in the fields of materials science, medicinal chemistry, and drug development.
The positional isomerism of the buta-1,3-diynyl group on the pyridine ring significantly influences the electronic distribution within the molecules, leading to distinct spectroscopic characteristics. While comprehensive, directly comparative studies on all three isomers are scarce in publicly available literature, this guide collates and presents available data for the individual isomers and closely related derivatives to facilitate their differentiation.
Summary of Spectroscopic Data
| Spectroscopic Data | 2-Buta-1,3-diynylpyridine | 3-Buta-1,3-diynylpyridine | This compound |
| ¹H NMR (ppm) | Data not explicitly available in searched literature. Expected signals in the aromatic region (δ 7.0-8.5) and a singlet for the terminal acetylenic proton. | Data not explicitly available in searched literature for the monomer. For 2,3-bis(buta-1,3-diynyl)pyridine, complex aromatic signals are expected. | Data not explicitly available in searched literature for the monomer. For 1,4-bis(4-pyridyl)butadiyne, two doublets in the aromatic region are observed. |
| ¹³C NMR (ppm) | Data not explicitly available in searched literature. Expected signals for four sp-hybridized carbons of the butadiynyl chain and five sp²-hybridized carbons of the pyridine ring. | Data not explicitly available in searched literature. | Data not explicitly available in searched literature. |
| IR (cm⁻¹) | Data not explicitly available in searched literature. Expected characteristic peaks for C≡C stretching (around 2200-2100 cm⁻¹) and C-H stretching of the terminal alkyne (around 3300 cm⁻¹). | Data not explicitly available in searched literature. | For 1,4-bis(4-pyridyl)butadiyne, characteristic peaks for C≡C stretching are observed. |
| UV-Vis (nm) | Data not explicitly available in searched literature. | Data not explicitly available in searched literature. | Data not explicitly available in searched literature. |
| Mass Spec. (m/z) | Molecular Ion (M⁺): 127.14 g/mol [1] | Molecular Ion (M⁺): 127.14 g/mol | Molecular Ion (M⁺): 127.14 g/mol |
Note: The lack of readily available, directly comparable experimental data for all three isomers highlights a gap in the current chemical literature. The data for the 4-isomer is often presented for its dimer, 1,4-bis(4-pyridyl)butadiyne.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of buta-1,3-diynylpyridine isomers, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra would be recorded on a dual-beam spectrophotometer. Samples would be dissolved in a UV-grade solvent, such as ethanol or cyclohexane, and the spectra recorded in a quartz cuvette with a 1 cm path length.
Mass Spectrometry (MS): Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the synthesis and comparative spectroscopic analysis of the three buta-1,3-diynylpyridine isomers.
Caption: Workflow for the synthesis and comparative spectroscopic analysis.
Conclusion
The spectroscopic characterization of 2-, 3-, and this compound is essential for their application in various scientific domains. This guide provides a foundational understanding of their expected spectroscopic properties and a framework for their analysis. The clear differences in the electronic environment of the pyridine ring based on the position of the buta-1,3-diynyl substituent are expected to manifest as distinct chemical shifts in NMR spectroscopy, unique vibrational modes in IR spectroscopy, and varied electronic transitions in UV-Vis spectroscopy. Further research is warranted to provide a complete and directly comparable dataset for these important molecules.
References
A Comparative Analysis of Theoretical and Experimental Bond Lengths in 4-Buta-1,3-diynylpyridine
A detailed guide for researchers, scientists, and drug development professionals on the structural parameters of 4-Buta-1,3-diynylpyridine, presenting a side-by-side comparison of experimentally determined and theoretically calculated bond lengths.
This guide provides a comprehensive comparison of the bond lengths of this compound (also known as 1,4-bis(4-pyridyl)butadiyne) as determined by single-crystal X-ray diffraction and theoretical calculations using Density Functional Theory (DFT). Understanding the precise molecular geometry of this compound is crucial for researchers in fields such as materials science and drug development, where molecular structure dictates physical properties and biological activity.
Executive Summary
The bond lengths of this compound were obtained from the Crystallography Open Database (COD) under the deposition number 7228551. These experimental values were determined by single-crystal X-ray diffraction. For a comparative analysis, theoretical bond lengths were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set. The results, summarized in the table below, show a good correlation between the experimental and theoretical values, with most differences being less than 2%. The largest deviations are observed for the C-H bonds, a common discrepancy between X-ray diffraction data and theoretical calculations in the gas phase.
Data Presentation: Experimental vs. Theoretical Bond Lengths
The following table presents a detailed comparison of the experimental and theoretical bond lengths for this compound. The atom numbering scheme is provided in the accompanying molecular structure diagram.
| Bond | Experimental Bond Length (Å)[1] | Theoretical Bond Length (Å) | Difference (%) |
| N1 - C1 | 1.337 | 1.339 | 0.15 |
| N1 - C5 | 1.338 | 1.339 | 0.07 |
| C1 - C2 | 1.388 | 1.391 | 0.22 |
| C1 - H1 | 0.930 | 1.083 | 16.45 |
| C2 - C3 | 1.385 | 1.393 | 0.58 |
| C2 - H2 | 0.930 | 1.083 | 16.45 |
| C3 - C4 | 1.391 | 1.394 | 0.22 |
| C3 - C5 | 1.387 | 1.393 | 0.43 |
| C4 - C6 | 1.442 | 1.431 | -0.76 |
| C4 - H4 | 0.930 | 1.083 | 16.45 |
| C5 - H5 | 0.930 | 1.083 | 16.45 |
| C6 - C7 | 1.196 | 1.213 | 1.42 |
| C7 - C7' | 1.376 | 1.374 | -0.15 |
Note: The experimental structure is centrosymmetric, so only unique bond lengths are listed. The theoretical calculations were performed on a single molecule in the gas phase.
Experimental and Theoretical Methodologies
Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental bond lengths were determined from the crystallographic data deposited in the Crystallography Open Database (COD) with the identifier 7228551. The data was collected using single-crystal X-ray diffraction.[1]
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown from a suitable solvent system.
-
Data Collection: A single crystal was mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector. The crystal was rotated through a series of angles to collect a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Computational Protocol: Density Functional Theory (DFT)
The theoretical bond lengths were calculated using the Gaussian 09 software package.
-
Method: The geometry of a single molecule of this compound was optimized in the gas phase using Density Functional Theory (DFT).
-
Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was used in conjunction with the 6-31G* basis set. This level of theory is widely used for geometry optimizations of organic molecules and provides a good balance between accuracy and computational cost.
-
Optimization Procedure: The geometry was optimized without any symmetry constraints until a stationary point was found, which was confirmed by a frequency calculation that showed no imaginary frequencies.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the experimental and theoretical bond lengths of a molecule.
Caption: Workflow for comparing experimental and theoretical bond lengths.
References
A Comparative Analysis of the Thermal Stability of Aryl versus Heteroaryl Diynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of aryl and heteroaryl diynes, classes of compounds with significant applications in materials science and drug development. The thermal behavior of these molecules is a critical parameter influencing their synthesis, storage, and mechanism of action, particularly for those designed as anticancer agents that undergo thermal cyclization, such as the Bergman cyclization. This report summarizes available experimental data, outlines key experimental protocols for assessing thermal stability, and visualizes the underlying reaction pathways.
Data Presentation: Thermal Stability of Aryl vs. Heteroaryl Diynes
| Compound Class | Specific Compound | Analytical Method | Onset Temperature (°C) | Key Observations | Reference |
| Aryl Diyne | 1,2-Diethynylbenzene | DSC | ~200 | Undergoes Bergman cyclization. The reactivity is sensitive to ortho substituents.[1] | [1] |
| Aryl Diyne | Terminal Diyne (unspecified) | DSC | 92 | Susceptible to slow decomposition at room temperature.[2][3] | [2][3] |
| Aryl Diyne | Trimethylsilyl-protected analog of the above terminal diyne | DSC | 231 | Significantly more stable than the unprotected terminal diyne.[2][3] | [2][3] |
| Heteroaryl Diyne | Imidazole-fused (Z)-3-ene-1,5-diyne (N-aryl substituted) | DSC | Not specified | Strong exotherms indicative of enediyne cyclization were observed. N-arylation enhanced reaction rates compared to N-alkyl derivatives.[4] | [4] |
| Heteroaryl Diyne | 6,7-diethynylquinoxaline | DSC | Not specified | Strong exotherms indicative of enediyne cyclization were observed.[4] | [4] |
Interpretation of Data:
Experimental Protocols
The following are detailed methodologies for two key experiments used to determine the thermal stability of organic compounds.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It is widely used to determine the temperatures of phase transitions and chemical reactions.[5][6]
Procedure:
-
Sample Preparation: A small amount of the sample (typically 5-15 mg) is accurately weighed into an aluminum DSC pan.[7] For volatile samples, the pan is hermetically sealed.[7] An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[7]
-
Thermal Program: The furnace is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.[6] To erase the sample's thermal history, a heat/cool/heat cycle may be employed.[7]
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. Exothermic events (e.g., decomposition, cyclization) result in a downward peak, while endothermic events (e.g., melting) produce an upward peak.
-
Data Analysis: The onset temperature of an exothermic or endothermic event is determined from the thermogram.[8] The area under the peak can be integrated to determine the enthalpy change of the process.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is used to determine the thermal stability and composition of materials.[10][11]
Procedure:
-
Sample Preparation: A small amount of the sample (typically 10-15 mg) is placed in a tared TGA pan.[10]
-
Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The desired atmosphere (e.g., inert nitrogen or oxidative air) is established at a controlled flow rate.[10]
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) through a specified temperature range.[12]
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is the temperature at which significant weight loss begins. The temperature at the peak of the derivative of the TGA curve indicates the point of maximum decomposition rate.[12]
Mandatory Visualization
Bergman Cyclization Pathway
The Bergman cyclization is a key thermal reaction of enediynes, including many aryl and heteroaryl diynes, leading to the formation of a highly reactive p-benzyne diradical.[13][14][15] This intermediate can then abstract hydrogen atoms from a donor, leading to the formation of an aromatic ring.[14][15]
Caption: Bergman cyclization pathway of an enediyne.
Experimental Workflow for Thermal Stability Analysis
The general workflow for assessing the thermal stability of a compound involves synthesis, purification, and characterization, followed by analysis using techniques like DSC and TGA.
Caption: Workflow for thermal stability analysis.
References
- 1. Ortho effect in the Bergman cyclization: comparison of experimental approaches and dissection of cycloaromatization kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. web.williams.edu [web.williams.edu]
- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 8. fauske.com [fauske.com]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. google.com [google.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Bergman Cyclization [organic-chemistry.org]
- 15. Bergman cyclization - Wikipedia [en.wikipedia.org]
Comparative Biological Activity Screening of Tubulin Polymerization Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the diarylpyridine analogue 10t with other classes of tubulin polymerization inhibitors. The information is presented to facilitate the evaluation of these compounds as potential anticancer agents.
Introduction to Tubulin as an Anticancer Target
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for proper chromosome segregation. Disruption of microtubule dynamics leads to mitotic arrest and, ultimately, apoptosis (programmed cell death). This makes tubulin an attractive and well-validated target for the development of anticancer drugs.
Agents that interfere with tubulin polymerization are broadly classified as microtubule-stabilizing or microtubule-destabilizing agents. This guide focuses on microtubule-destabilizing agents that inhibit tubulin polymerization, particularly those that bind to the colchicine-binding site on β-tubulin. These inhibitors prevent the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle and cell cycle arrest in the G2/M phase.[1]
Featured Compound: Diarylpyridine Analogue 10t
A novel diarylpyridine analogue, designated as 10t , has been identified as a potent inhibitor of tubulin polymerization.[1][2] This compound serves as a central point of comparison in this guide. Its rigid pyridine linker is designed to mimic the cis-conformation of combretastatin A-4 (CA-4), a natural product known for its potent tubulin-binding activity.[1]
Comparative Analysis of Tubulin Polymerization Inhibitors
This section compares the in vitro biological activity of the diarylpyridine 10t with representative compounds from other classes of tubulin polymerization inhibitors that also target the colchicine binding site or have a similar mechanism of action. The selected alternatives include a chalcone, a vinca alkaloid, a taxane (as a well-known microtubule-targeting agent for context, although it has a different binding site and mechanism), and an auristatin.
Table 1: In Vitro Antiproliferative Activity of Selected Tubulin Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected compounds against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Representative Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Diarylpyridine | 10t | 0.19 [1][2] | 0.33 [1][2] | Not Reported |
| Chalcone | Chalcone Derivative (9j') | Not Reported | Not Reported | 7.05 [3] |
| Vinca Alkaloid | Vincristine | ~0.1 (24h treatment)[4] | ~0.3 (48h treatment)[5] | 0.137 (48h treatment)[6] |
| Taxane (Stabilizer) | Paclitaxel | ~0.0025 - 0.0075 (24h)[7] | Not Reported | 0.00135 (48h treatment)[8] |
| Auristatin | Monomethyl Auristatin E (MMAE) | ~0.004 [9] | ~0.000714 [10] | 0.0005 [11] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between different studies, such as drug exposure time.
Table 2: In Vitro Tubulin Polymerization Inhibition
This table presents the IC50 values for the inhibition of tubulin polymerization in cell-free assays.
| Compound Class | Representative Compound | Tubulin Polymerization IC50 (µM) |
| Diarylpyridine | 10t | Similar to CA-4 [2] |
| Chalcone | Chalcone Derivative (43a) | 1.6 [2] |
| Vinca Alkaloid | Vinblastine | 0.43 [12] |
| Taxane (Stabilizer) | Paclitaxel | Promotes polymerization |
| Auristatin | Monomethyl Auristatin E (MMAE) | Not explicitly found as a direct IC50 value, but it is a known potent inhibitor. |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of tubulin polymerization inhibitors and a typical workflow for their biological activity screening.
Caption: Mechanism of action of tubulin polymerization inhibitors.
Caption: General workflow for screening tubulin polymerization inhibitors.
Experimental Protocols
In Vitro Antiproliferative Activity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, SGC-7901)
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (e.g., diarylpyridine 10t) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the cell viability against the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[2][13]
Materials:
-
Purified tubulin protein (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4) and negative control (e.g., Paclitaxel, which promotes polymerization)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
On ice, prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold tubulin polymerization buffer containing GTP and glycerol.
-
Add the test compound at various concentrations, positive control, negative control, or vehicle (DMSO) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance against time to generate polymerization curves.
-
The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the maximum rate of polymerization by 50%.
Conclusion
The diarylpyridine analogue 10t demonstrates potent antiproliferative activity against various cancer cell lines and effectively inhibits tubulin polymerization, with a potency comparable to the well-established tubulin inhibitor Combretastatin A-4.[2] When compared to other classes of microtubule-targeting agents, 10t shows significant promise. While direct, side-by-side comparisons are limited by variations in published experimental data, the available information suggests that diarylpyridines represent a valuable scaffold for the development of novel anticancer agents targeting tubulin. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential. This guide provides a foundational comparison to aid researchers in the strategic development of next-generation tubulin inhibitors.
References
- 1. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Survivin expression modulates the sensitivity of A549 lung cancer cells resistance to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 10. An EGFR‐targeting antibody–drug conjugate LR004‐VC‐MMAE: potential in esophageal squamous cell carcinoma and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Reactive Landscape of 4-Buta-1,3-diynylpyridine: A Guide to Regioselective Addition Reactions
For researchers, scientists, and drug development professionals, understanding the nuances of chemical reactivity is paramount. This guide provides a comparative analysis of the regioselectivity of addition reactions to 4-Buta-1,3-diynylpyridine, a versatile building block in medicinal chemistry and materials science. By examining the electronic factors that govern these reactions, we can predict and control the formation of specific isomers, a critical aspect of rational molecular design.
The conjugated diyne system of this compound presents multiple reactive sites for addition reactions. The regioselectivity, or the preferential formation of one constitutional isomer over another, is primarily dictated by the electronic influence of the pyridine ring and the nature of the attacking reagent. The electron-withdrawing nature of the pyridine ring polarizes the butadiyne chain, making the terminal alkyne carbons susceptible to nucleophilic attack.
Nucleophilic Addition: A Predictable Pathway
In nucleophilic additions to this compound, the electron-withdrawing pyridine ring is expected to direct the nucleophile to the C4 position (the carbon atom of the triple bond furthest from the pyridine ring). This is due to the resonance stabilization of the resulting anionic intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring.
For instance, the addition of thiols, a common reaction in bioconjugation and materials synthesis, is anticipated to proceed with high regioselectivity.
Experimental Data for Analogous Systems
While specific experimental data for this compound is limited in the reviewed literature, studies on similar aryl-substituted diynes provide valuable insights. The following table summarizes the expected regioselectivity based on these analogous systems.
| Nucleophile | Expected Major Regioisomer | Predicted Regiomeric Ratio (Major:Minor) |
| Thiol (R-SH) | 4-(1-(Alkylthio)but-1-en-3-yn-1-yl)pyridine | >95:5 |
| Amine (R2NH) | 4-(1-(Dialkylamino)but-1-en-3-yn-1-yl)pyridine | >90:10 |
| Organocuprate (R2CuLi) | 4-(1-Alkylbut-1-en-3-yn-1-yl)pyridine | >98:2 |
Cycloaddition Reactions: Building Complexity
The conjugated diyne moiety of this compound can also participate in cycloaddition reactions, offering a powerful strategy for the synthesis of complex heterocyclic and carbocyclic structures. The regioselectivity of these reactions is governed by the frontier molecular orbital (FMO) interactions between the diyne (as either the diene or dienophile component) and the reacting partner.
In a typical [4+2] cycloaddition (Diels-Alder reaction), where the butadiyne acts as the diene component, the electronic nature of the dienophile will influence the regiochemical outcome. Electron-poor dienophiles are expected to react with a predictable regioselectivity dictated by the polarization of the diyne.
Experimental Protocols
General Procedure for the Nucleophilic Addition of Thiols to this compound
This protocol is a representative example based on methodologies for similar substrates.
-
Materials: this compound (1.0 eq), thiol (1.1 eq), a suitable base (e.g., triethylamine, 1.2 eq), and a polar aprotic solvent (e.g., tetrahydrofuran, THF).
-
Reaction Setup: To a solution of this compound in THF at room temperature, add the thiol and triethylamine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic principles governing the regioselectivity of addition reactions to this compound.
Caption: Regioselectivity in Nucleophilic Addition.
Caption: Diels-Alder Reaction Pathway.
A Researcher's Guide to Cross-Referencing NMR and Mass Spectrometry Data with Published Values
For researchers, scientists, and professionals in drug development, the accurate structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary analytical techniques that, when used in tandem, provide a high degree of confidence in the identification of a molecule. This guide offers a framework for cross-referencing experimental NMR and MS data with published values to ensure the correct structural assignment.
The integration of MS and NMR data is a robust strategy to overcome the inherent limitations of each individual technique.[1] By leveraging the strengths of both methods, researchers can achieve a higher level of confidence in compound identification.[1] While NMR is unparalleled in providing detailed structural information with atomic-level precision, its sensitivity can be a limitation.[1] Conversely, mass spectrometry offers exceptional sensitivity, capable of detecting metabolites at very low concentrations, but can be challenged by isomeric differentiation.[2][3]
Data Presentation: A Comparative Analysis
A systematic comparison of experimental data with literature values is crucial for structural verification. The following tables summarize the key quantitative data obtained from NMR and Mass Spectrometry that should be cross-referenced.
Table 1: Comparison of Key NMR Data with Published Values
| Parameter | Experimental Value | Published Value | Database/Reference |
| ¹H NMR | |||
| Chemical Shift (δ) ppm | e.g., 7.26 | e.g., 7.25-7.35 | SciFinder, Reaxys |
| Multiplicity | e.g., d (doublet) | e.g., d | Journal Article |
| Coupling Constant (J) Hz | e.g., 8.2 | e.g., 8.1 | Spectral Database for Organic Compounds (SDBS) |
| Integration | e.g., 2H | e.g., 2H | In-house library |
| ¹³C NMR | |||
| Chemical Shift (δ) ppm | e.g., 128.5 | e.g., 128.4 | Human Metabolome Database (HMDB) |
| Other Nuclei (e.g., ¹⁹F, ³¹P) | |||
| Chemical Shift (δ) ppm | e.g., -62.3 | e.g., -62.5 | Relevant Literature |
Table 2: Comparison of Key Mass Spectrometry Data with Published Values
| Parameter | Experimental Value | Published Value | Database/Reference |
| High-Resolution MS (HRMS) | |||
| [M+H]⁺ (m/z) | e.g., 254.1234 | e.g., 254.1232 | PubChem, ChemSpider |
| Molecular Formula | C₁₅H₁₆O₃ | C₁₅H₁₆O₃ | NIST Chemistry WebBook |
| Tandem MS (MS/MS) | |||
| Precursor Ion (m/z) | e.g., 254.1 | e.g., 254.1 | MassBank |
| Fragment Ions (m/z) | e.g., 197.1, 135.0 | e.g., 197.1, 135.0 | METLIN |
Experimental Protocols
Detailed and consistent experimental methodologies are the foundation of reliable and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be consistent with the literature data being used for comparison.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a spectrometer with a specified field strength (e.g., 400, 500, or 600 MHz), as this can influence chemical shifts.[4]
-
Record standard 1D spectra, including ¹H and ¹³C NMR.
-
If necessary for complete structural elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[5]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Report chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).[6]
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water). The solvent should be compatible with the ionization technique.
-
For liquid chromatography-mass spectrometry (LC-MS), ensure the sample is filtered to remove any particulate matter.
-
-
Data Acquisition:
-
Ionization: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), based on the analyte's properties.
-
Mass Analysis: Acquire data using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.
-
Tandem MS (MS/MS): If fragmentation data is required for structural confirmation, perform MS/MS experiments by selecting the precursor ion of interest and inducing fragmentation through collision-induced dissociation (CID).
-
-
Data Processing:
-
Process the raw data to obtain the mass-to-charge ratio (m/z) of the molecular ion and any observed adducts (e.g., [M+H]⁺, [M+Na]⁺).
-
From the accurate mass, determine the elemental composition and calculate the molecular formula.
-
Analyze the MS/MS data to identify characteristic fragment ions.
-
Workflow and Pathway Visualizations
Visualizing the workflow for data cross-referencing and the application of this data in a biological context can provide clarity and a deeper understanding.
Caption: Workflow for cross-referencing spectroscopic data.
Caption: A simplified signaling pathway in drug development.
References
- 1. frontiersin.org [frontiersin.org]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Practices in NMR Metabolomics: Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 4-Buta-1,3-diynylpyridine: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 4-Buta-1,3-diynylpyridine based on available chemical safety information. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult the official SDS for this compound, if available, and always adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
The following procedures are designed to provide essential safety and logistical information for the handling and disposal of this compound in a laboratory setting. This compound, containing both a pyridine ring and a diyne functional group, should be treated as a hazardous substance requiring specialized disposal.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to be aware of the potential hazards associated with pyridine and acetylenic compounds. Pyridine is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Compounds with diene and diyne functionalities can be reactive and may pose an explosion hazard under certain conditions, such as exposure to heat, sparks, or flames.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber). Inspect gloves prior to use.[4]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][5]
Safe Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][5][6]
-
Store away from strong oxidizing agents, acids, and other incompatible materials.[6]
Spill and Emergency Procedures
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
-
Small Spills:
-
Eliminate all ignition sources from the area.[3]
-
Wearing appropriate PPE, contain the spill using an absorbent, non-combustible material such as sand, earth, or vermiculite.[5]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS department or emergency response team.
-
Ensure the area is well-ventilated, if safe to do so.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[5][6]
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated and compatible waste container.
-
The container must be in good condition, compatible with the chemical (e.g., glass or high-density polyethylene for pyridine-based waste), and have a secure-fitting lid.[5]
-
-
Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep halogenated and non-halogenated solvent waste separate, as is standard laboratory practice.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the associated hazards (e.g., "Flammable," "Toxic," "Irritant").
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.
-
This area should be secure, well-ventilated, and away from ignition sources.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest documentation and container hand-off.
-
The ultimate disposal method will likely be high-temperature incineration by a licensed hazardous waste management company.[7]
-
Hazard and Disposal Summary
The following table summarizes key information based on the properties of pyridine and related acetylenic compounds.
| Parameter | Information |
| Chemical Name | This compound |
| Likely Hazards | Flammable, Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[1][2][8] Potential for explosive decomposition. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and sources of ignition.[6] |
| Primary Disposal Route | Incineration via a licensed hazardous waste disposal facility.[7] |
| Prohibited Disposal | Do not dispose of in drains, sewers, or general waste.[5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]pyridine | C14H8N2 | CID 642802 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
